molecular formula C9H11BN2O2 B593929 1,3-Dimethylindazole-5-boronic acid CAS No. 1310404-48-8

1,3-Dimethylindazole-5-boronic acid

Cat. No.: B593929
CAS No.: 1310404-48-8
M. Wt: 190.009
InChI Key: GEHXIYBDMKEJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylindazole-5-boronic acid is a useful research compound. Its molecular formula is C9H11BN2O2 and its molecular weight is 190.009. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,3-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-8-5-7(10(13)14)3-4-9(8)12(2)11-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXIYBDMKEJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-48-8
Record name 1,3-Dimethyl-1H-indazole-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-Dimethylindazole-5-boronic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dimethylindazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. It details the compound's chemical properties, reactivity, experimental protocols, and safety information, tailored for professionals in research and development.

Chemical Properties

This compound belongs to the family of arylboronic acids, which are widely utilized in organic synthesis.[1] The indazole core is a significant pharmacophore in numerous therapeutic agents, making this compound a valuable intermediate for drug discovery. Structurally, it is a trivalent boron compound with one carbon-boron bond and two hydroxyl groups, giving it the characteristics of a mild Lewis acid.[2]

Quantitative data for this compound and its common ester derivative are summarized below.

PropertyValueReference
IUPAC Name (1,3-Dimethyl-1H-indazol-5-yl)boronic acid-
CAS Number 1310404-48-8[3]
Molecular Formula C₉H₁₁BN₂O₂-
Molecular Weight 189.01 g/mol Calculated
Appearance Typically a white to off-white solidGeneral
pKa 4-10 (typical for arylboronic acids)[1][4]
Solubility Generally low in water and nonpolar organic solvents; soluble in polar aprotic solvents like THF, DMSO.[5][6]General
Pinacol Ester CAS 1220696-53-6[7]
Pinacol Ester Formula C₁₅H₂₁BN₂O₂[7]
Pinacol Ester MW 272.15 g/mol [7]

Reactivity and Stability

The reactivity of this compound is dominated by the versatile boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8] This palladium-catalyzed reaction couples the indazole moiety with various organic halides or triflates.[9] The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[8] Basic conditions are typically required to activate the boronic acid, converting it into a more nucleophilic tetrahedral boronate species that facilitates the transmetalation step.[10]

Boronate Ester Formation

This compound readily reacts with diols, such as pinacol or diethanolamine, to form stable cyclic boronate esters.[11] This reaction is often used for purification, as boronate esters are generally more stable and easier to handle than the corresponding boronic acids.[12][13] These esters can be used directly in coupling reactions or serve as a protected form of the boronic acid.[11]

Protodeboronation

A common side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This decomposition pathway is highly dependent on pH, temperature, and the electronic properties of the aryl group, often being accelerated under strongly acidic or basic conditions.[10]

Stability and Storage

As a solid, this compound can exist in equilibrium with its cyclic anhydride, a trimeric boroxine.[2] To minimize degradation through protodeboronation and dehydration, the compound should be stored in a cool, dry, and inert atmosphere. For long-term stability, conversion to its pinacol or MIDA boronate ester is recommended.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of this compound.

Synthesis via Lithiation-Borylation

This common method involves a halogen-metal exchange followed by quenching with a borate ester.[1]

  • Starting Material: 5-Bromo-1,3-dimethyl-1H-indazole.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Quench the reaction by the slow addition of aqueous HCl (1 M).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for coupling this compound with an aryl bromide.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).[8]

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[8]

  • Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture under the inert atmosphere.

  • Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired biaryl product.

Safety and Handling

This compound, like other arylboronic acids, requires careful handling. The primary hazards are related to irritation and potential toxicity.

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity May be harmful if swallowed. (H302) Do not eat, drink or smoke when using this product. (P270)
Skin Irritation Causes skin irritation. (H315) Wear protective gloves. (P280) Wash skin thoroughly after handling. (P264)
Eye Irritation Causes serious eye irritation. (H319) Wear eye protection. (P280) IF IN EYES: Rinse cautiously with water for several minutes. (P305 + P351 + P338)
Respiratory Irritation May cause respiratory irritation. (H335) Avoid breathing dust. (P261) Use only outdoors or in a well-ventilated area. (P271)
Storage Store in a well-ventilated place. Keep container tightly closed. (P403 + P233) Store locked up. (P405)

Disclaimer: This information is summarized from safety data sheets of similar compounds and should not replace a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Visualizations

The following diagrams illustrate key logical and experimental relationships involving this compound.

synthesis_pathway Synthesis of this compound start 5-Bromo-1,3-dimethyl-1H-indazole step1 Lithiation (n-BuLi, THF, -78°C) start->step1 intermediate Lithium Intermediate step1->intermediate step2 Borylation (B(O-iPr)₃) intermediate->step2 borate_ester Intermediate Borate Ester step2->borate_ester step3 Acidic Hydrolysis (HCl, H₂O) borate_ester->step3 product This compound step3->product suzuki_cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition complex1 R¹-Pd(II)L₂-X oa->complex1 tm Transmetalation complex2 R¹-Pd(II)L₂-R² tm->complex2 xb X-B(OH)₂ tm->xb re Reductive Elimination re->pd0 product R¹-R² re->product r1x R¹-X (Aryl Halide) r1x->oa r2b R²-B(OH)₂ + Base r2b->tm experimental_workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (Sparge with Ar or N₂) B->C D 4. Add Catalyst (e.g., Pd(PPh₃)₄) C->D E 5. Heat & Stir (e.g., 90°C, 12h) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

References

An In-depth Technical Guide to 1,3-Dimethylindazole-5-boronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethylindazole-5-boronic acid and its pinacol ester derivative, crucial reagents in modern organic synthesis and drug discovery. This document details their chemical properties, CAS numbers, and reliable suppliers. Furthermore, it presents detailed, adaptable experimental protocols for their synthesis and application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Core Compound Data

Two primary forms of this valuable building block are commercially available: the boronic acid and its pinacol ester. The pinacol ester often offers enhanced stability and solubility in organic solvents, making it a preferred reagent in many synthetic applications.

Property1,3-Dimethyl-1H-indazole-5-boronic acid1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester
CAS Number 1310404-48-81220696-53-6[1][2]
Molecular Formula C₉H₁₁BN₂O₂C₁₅H₂₁BN₂O₂[1][2]
Molecular Weight 190.01 g/mol 272.15 g/mol [1][2]
Typical Purity ≥95%≥97%
Physical Form SolidSolid
Storage Conditions Inert atmosphere, 2-8°C-20°C[1]

Commercial Suppliers

A number of chemical suppliers offer this compound and its pinacol ester. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to request certificates of analysis to ensure the purity and identity of the purchased materials.

SupplierProduct NameCAS Number
BLDpharm(1,3-Dimethyl-1H-indazol-5-yl)boronic acid1310404-48-8[3]
BLDpharm1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole1220696-53-6
GlobalChemMall(1,3-dimethylindazol-5-yl)boronic acid1310404-48-8[4]
United States BiologicalThis compound, pinacol ester1220696-53-6[1]
Apollo ScientificThis compound, pinacol ester1220696-53-6[5]
Angene(1,3-Dimethyl-1H-indazol-5-yl)boronic acid1310404-48-8[6]
Ambeed(1,3-Dimethyl-1H-indazol-5-yl)boronic acid1310404-48-8[7]
Cymit Quimica1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole1220696-53-6[2]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester via Miyaura Borylation

This protocol describes a plausible route for the synthesis of the pinacol ester from the corresponding aryl halide.

Workflow for the Synthesis of 1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester

G start Start with 5-bromo-1,3-dimethyl-1H-indazole reagents Add Bis(pinacolato)diboron, Potassium Acetate, Pd(dppf)Cl2 (catalyst) start->reagents Combine solvent Dissolve in an inert solvent (e.g., 1,4-dioxane) reagents->solvent reaction Heat under inert atmosphere (e.g., Argon) at 80-100°C solvent->reaction Reaction setup workup Aqueous workup and extraction with an organic solvent reaction->workup After reaction completion purification Purify by column chromatography workup->purification product Obtain 1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester purification->product

Caption: A generalized workflow for the Miyaura borylation to synthesize the target pinacol ester.

Materials:

  • 5-bromo-1,3-dimethyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-bromo-1,3-dimethyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide

This protocol details the use of 1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 equiv), 1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 equiv) to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl product.

Expected Analytical Data

While experimental spectra for this compound are not widely published, the following table provides predicted and analogous data to aid in the characterization of these compounds.

Analytical Technique1,3-Dimethyl-1H-indazole-5-boronic acid (Predicted/Analogous Data)1,3-Dimethyl-1H-indazole-5-boronic acid, pinacol ester (Predicted/Analogous Data)
¹H NMR Characteristic signals for the indazole core protons, two distinct methyl singlets, and a broad singlet for the B(OH)₂ protons. Aromatic protons would appear in the range of 7.0-8.5 ppm. Methyl protons would be around 2.5-4.0 ppm.Similar aromatic and methyl signals to the boronic acid. A characteristic singlet for the 12 protons of the pinacol group would be observed around 1.3 ppm.
¹³C NMR Aromatic carbons in the 110-150 ppm range. The carbon attached to the boron atom would be expected around 130-140 ppm. Methyl carbons would appear in the upfield region.Similar signals for the indazole core and methyl groups. The quaternary carbons of the pinacol group would appear around 84 ppm, and the methyl carbons of the pinacol group around 25 ppm.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 191.10Expected [M+H]⁺ at m/z 273.18

This guide provides a foundational understanding of this compound and its pinacol ester for researchers in the chemical and pharmaceutical sciences. The provided protocols, while adapted from general methods, offer a robust starting point for the synthesis and application of these versatile building blocks. As with any chemical procedure, appropriate safety precautions and optimization of reaction conditions are paramount for successful outcomes.

References

1,3-Dimethylindazole-5-boronic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 1,3-Dimethylindazole-5-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Formula

This compound is an organoboron compound featuring a dimethylated indazole core functionalized with a boronic acid group at the 5-position. The indazole ring system is a bicyclic aromatic heterocycle, and the presence of the boronic acid moiety makes this compound a valuable building block in various cross-coupling reactions.

The chemical structure of this compound is as follows:

this compound 2D Structure

Caption: 2D Chemical Structure of this compound.

The molecular formula of the compound is C₉H₁₁BN₂O₂ .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific molecule is not widely published; therefore, some values are estimated based on closely related analogs and computational predictions.

PropertyValueSource
Molecular Weight 190.01 g/mol Calculated
Molecular Formula C₉H₁₁BN₂O₂-
Appearance White to off-white solid (predicted)-
Melting Point >200 °C (estimated)-
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General boronic acid properties
pKa ~8.5 - 9.5 (estimated)General aryl boronic acid properties[1]

Role in Drug Discovery and Development

Boronic acids and their derivatives are a crucial class of compounds in medicinal chemistry.[2][3] The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[2] This property has been exploited in the design of potent enzyme inhibitors. The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[2][3]

Indazole-containing compounds also exhibit a wide range of biological activities, and the indazole motif is present in several approved drugs.[4] The combination of an indazole core with a boronic acid functional group in this compound makes it a highly attractive scaffold for the synthesis of novel drug candidates, particularly in the areas of oncology and inflammatory diseases. It serves as a key intermediate in the synthesis of more complex molecules via reactions like the Suzuki-Miyaura coupling.[5][6][7]

Experimental Protocols

General Synthesis of Aryl Boronic Acids

A common method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[8]

Workflow for Aryl Boronic Acid Synthesis

G A Aryl Halide (Ar-X) B Organometallic Reagent (Ar-M) A->B  Mg or Li D Boronate Ester (Ar-B(OR)2) B->D  + B(OR)3 C Trialkyl Borate (B(OR)3) C->D E Aryl Boronic Acid (Ar-B(OH)2) D->E  Acidic Workup (H3O+)

Caption: General workflow for the synthesis of aryl boronic acids.

Protocol:

  • Formation of the Organometallic Reagent: The corresponding 5-halo-1,3-dimethylindazole is reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent (e.g., n-butyllithium) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically performed at low temperatures (e.g., -78 °C for lithium-halogen exchange).

  • Borylation: The freshly prepared organometallic reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl or H₂SO₄).

  • Purification: The crude aryl boronic acid is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OH)2) C->A Reductive Elimination D Ar-Ar' C->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq.), an aryl or vinyl halide/triflate (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq.) are combined.

  • Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • Reaction Conditions: The mixture is degassed (e.g., by bubbling argon or nitrogen through the solution) and then heated to a temperature ranging from 60 to 120 °C, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

References

The Advent of Substituted Indazole Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and core applications of substituted indazole boronic acids has been released for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the synthesis, experimental protocols, and therapeutic potential of this important class of molecules, with a focus on their role as kinase inhibitors in oncology.

Abstract

Substituted indazole boronic acids have emerged as a pivotal class of building blocks in modern medicinal chemistry. Their unique structural features and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as indispensable tools in the synthesis of complex pharmaceutical agents. This guide traces the historical development of these compounds, from the initial synthesis of the indazole core to the strategic incorporation of the boronic acid moiety. It further delves into their significant applications in drug discovery, most notably in the development of targeted cancer therapies. Detailed experimental protocols, quantitative structure-activity relationship data, and visualizations of key signaling pathways are presented to provide a thorough resource for researchers in the field.

A Historical Perspective on Substituted Indazole Boronic Acids

The journey of substituted indazole boronic acids is intrinsically linked to the broader history of heterocyclic chemistry and the advent of modern synthetic methodologies. The indazole ring system, a bicyclic aromatic heterocycle, was first synthesized in the late 19th century.[1][2] For many decades, research into indazole derivatives progressed steadily, revealing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties.[1][3]

The true explosion in the significance of substituted indazoles, and subsequently indazole boronic acids, came with the development and popularization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction, which utilizes organoboronic acids, revolutionized the way medicinal chemists could approach the synthesis of complex molecules.[4]

The early 21st century saw a surge in the application of Suzuki-Miyaura coupling in drug discovery.[4] This created a demand for novel, functionalized heterocyclic building blocks, including those with a boronic acid handle. While a singular "discovery" of substituted indazole boronic acids is not documented, their emergence can be seen as a natural evolution driven by the need for versatile intermediates in the synthesis of indazole-based drugs. Chemists began to synthesize indazoles bearing a boronic acid group, such as indazole-4-boronic acid, to serve as key reactants in the construction of more elaborate molecular architectures.[5][6] These compounds proved to be invaluable for introducing the indazole scaffold into drug candidates with high efficiency and selectivity.

Synthesis and Methodologies

The synthesis of substituted indazole boronic acids and their derivatives primarily relies on two strategic approaches: the formation of the indazole ring from a boronic acid-containing precursor, and the introduction of a boronic acid group onto a pre-existing indazole scaffold.

A notable method for the former involves a copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure to form 1N-alkoxycarbonyl indazoles.[5][7][8] This approach allows for the construction of the indazole core with the boronic acid functionality already in place.

More commonly, substituted indazoles are synthesized by functionalizing a halogenated indazole precursor via a Suzuki-Miyaura coupling with a different boronic acid.[9] For instance, 5-bromoindazoles can be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of substituted indazoles.[10]

Experimental Protocols

Protocol 1: Synthesis of 1N-Alkoxycarbonyl Indazoles from 2-Formylphenylboronic Acids [11]

This procedure details a one-pot, two-step synthesis of 1N-alkoxycarbonyl indazoles.

  • Step 1: Arylation. To a solution of 2-formylphenylboronic acid (1.0 equiv.) in an appropriate solvent such as acetonitrile, copper(II) acetate (Cu(OAc)2, 0.1 equiv.) and a diazodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD, 1.1 equiv.) are added. The reaction mixture is stirred at room temperature until the starting boronic acid is consumed, as monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. An acid, such as trifluoroacetic acid (TFA), is then added to the reaction mixture. The mixture is stirred at room temperature or heated to facilitate the cyclization to the corresponding 1N-alkoxycarbonyl indazole.

  • Work-up and Purification. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Bromo-Indazole with an Organoboronic Acid [4]

This protocol describes a general method for the C-C bond formation between a bromo-indazole and a boronic acid.

  • Reaction Setup. In a reaction vessel, bromo-indazole carboxamide (1.0 equiv.), the desired organoboronic acid (3.0 equiv.), and a base such as potassium carbonate (K2CO3, 3.0 equiv.) are combined in a solvent system, typically a mixture of 1,4-dioxane and water.

  • Catalyst Addition. A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2, 0.05 equiv.), is added to the mixture.

  • Reaction Conditions. The reaction mixture is degassed and heated to 100 °C for 12 hours under an inert atmosphere. The progress of the reaction is monitored by TLC.

  • Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired substituted indazole.

Applications in Drug Discovery: Targeting Kinase Signaling

Substituted indazoles have proven to be a "privileged scaffold" in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure.[1] Many of these are kinase inhibitors designed to interfere with aberrant signaling pathways that drive cancer cell proliferation and survival. The use of substituted indazole boronic acids as key intermediates has been instrumental in the development of these targeted therapies.

Key Signaling Pathways

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[12][13] In cancer, tumors hijack this process to ensure their blood supply. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs.[1]

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR Signaling Pathway

FGFR Signaling Pathway: The Fibroblast Growth Factor (FGF) and its receptor (FGFR) pathway is crucial for cell growth, differentiation, and survival.[14][15] Aberrations in this pathway are implicated in various cancers. Indazole-based compounds have been developed as inhibitors of FGFRs.

FGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

FGFR Signaling Pathway

Aurora Kinase Signaling Pathway: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[16][17] Their overexpression is common in many cancers, making them attractive therapeutic targets. Several indazole-based Aurora kinase inhibitors have been developed.

Aurora_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Kinases cluster_processes Cellular Processes G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis_Proc Cytokinesis AuroraB->Cytokinesis_Proc

Aurora Kinase Signaling in Mitosis
Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds.[8][18] This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. Substituted indazole boronic acids can play a role in the "fragment growing" or "fragment linking" stages, where they are used to build upon an initial fragment hit.

FBDD_Workflow Start Target Identification & Validation Lib_Design Fragment Library Design Start->Lib_Design Screening Fragment Screening (e.g., NMR, SPR, X-ray) Lib_Design->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SBDD Structure-Based Drug Design Hit_ID->SBDD Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) SBDD->Optimization Optimization->SBDD Iterative Cycles Lead_Candidate Lead Candidate Optimization->Lead_Candidate

Fragment-Based Drug Discovery Workflow

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted indazole derivatives, highlighting their biological activity and synthetic efficiency.

Table 1: Biological Activity of Indazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference
AxitinibVEGFRs, PDGFR, c-Kit0.1 - 1.6[1]
PazopanibVEGFRs, PDGFRs, FGFRs, c-Kit10 - 84[3]
NiraparibPARP-1, PARP-23.8, 2.1[3]
Compound 2f (Antiproliferative)230 - 1150 (various cancer cell lines)[19]

Table 2: Synthesis Yields of Substituted Indazoles via Suzuki-Miyaura Coupling

Bromo-Indazole SubstrateBoronic AcidProduct Yield (%)Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidModerate to good[9]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidHigh[10]
3-bromo-1H-indazole4-methoxycarbonylphenylboronic acid pinacol esterGood[10]

Conclusion and Future Outlook

Substituted indazole boronic acids represent a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of a wide array of biologically active molecules. Their history is a testament to the enabling power of synthetic methodology in driving drug discovery. As our understanding of the molecular drivers of disease, particularly in oncology, continues to deepen, the demand for novel, highly specific kinase inhibitors will grow. The versatility of the substituted indazole scaffold, coupled with the synthetic tractability offered by the boronic acid functional group, ensures that this class of compounds will remain at the forefront of the development of next-generation targeted therapies. Future research will likely focus on the development of new synthetic routes to novel substituted indazole boronic acids and their application in the discovery of inhibitors for emerging therapeutic targets.

References

Theoretical and Experimental Insights into 1,3-Dimethylindazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1,3-Dimethylindazole-5-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct theoretical studies on this specific molecule, this document presents a putative theoretical analysis based on established computational methodologies for analogous indazole and boronic acid derivatives. This guide also outlines a detailed, plausible experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, a common and effective method for creating carbon-carbon bonds. Furthermore, potential biological applications are discussed, focusing on the known inhibitory action of boronic acids on serine proteases, with a proposed mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to applications as anti-cancer, anti-inflammatory, and anti-viral agents. The incorporation of a boronic acid moiety into the indazole scaffold introduces a versatile functional group known for its ability to form reversible covalent bonds with diols, a key feature in its interaction with biological macromolecules, particularly enzymes. This compound combines these two important pharmacophores, making it a molecule of considerable interest for the development of novel therapeutics. This guide aims to provide a detailed technical resource on its theoretical properties, synthesis, and potential biological relevance.

Theoretical Studies

Computational Methodology

A plausible computational approach would involve geometry optimization and frequency calculations using a functional such as B3LYP with a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate predictions for the structural and electronic properties of similar organic molecules. Calculations would typically be performed in the gas phase to represent the molecule in an unperturbed state.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted Value (Hypothetical)
Molecular FormulaC₉H₁₁BN₂O₂
Molecular Weight190.01 g/mol
Dipole Moment~2.5 - 3.5 D
HOMO Energy~ -6.0 to -6.5 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Energy Gap~ 4.0 to 5.0 eV
Ionization Potential~ 6.0 to 6.5 eV
Electron Affinity~ 1.5 to 2.0 eV
Molecular Geometry

The optimized geometry of this compound would be expected to have a planar indazole ring system. The C-B bond length would be a key parameter, typically around 1.55-1.57 Å. The B-O bond lengths in the boronic acid group would be approximately 1.37 Å, and the O-B-O bond angle would be around 118-120°.

Table 2: Predicted Key Geometric Parameters of this compound (Hypothetical)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C(ring)-B1.56
B-O11.37
B-O21.37
N1-N21.38
N1-C7a1.39
N2-C31.34
Bond Angles (°)
O1-B-O2119.5
C(ring)-B-O1120.2
C(ring)-B-O2120.3
N2-N1-C7a108.0
C3-N2-N1112.5

Experimental Protocols

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction is ideal for the formation of a C-B bond on an aromatic ring.

Synthesis of this compound Pinacol Ester

A common strategy for the synthesis of boronic acids involves the initial preparation of a more stable pinacol ester, which can be subsequently hydrolyzed to the desired boronic acid.

Reaction: 5-Bromo-1,3-dimethyl-1H-indazole with bis(pinacolato)diboron.

Reagents and Materials:

  • 5-Bromo-1,3-dimethyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-1,3-dimethyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole as a solid.

Hydrolysis to this compound

Procedure:

  • Dissolve the pinacol ester in a mixture of acetone and water.

  • Add an aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), or a base like sodium hydroxide (NaOH) followed by acidification.

  • Stir the mixture at room temperature for 4-8 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Pinacol Ester cluster_hydrolysis Hydrolysis Start 5-Bromo-1,3-dimethyl-1H-indazole + Bis(pinacolato)diboron Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, KOAc, Dioxane, 80-90°C) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product_Ester This compound Pinacol Ester Purification->Product_Ester Hydrolysis_Step Hydrolysis (Acetone/Water, Acid or Base) Product_Ester->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product Signaling_Pathway cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Mechanism Serine Serine Residue (Ser-OH) Histidine Histidine Residue (His) Serine->Histidine H-bond Tetrahedral_Adduct Reversible Tetrahedral Boronate Adduct (R-B(OH)₃⁻-Ser) Serine->Tetrahedral_Adduct Aspartate Aspartate Residue (Asp) Histidine->Aspartate H-bond Histidine->Tetrahedral_Adduct Stabilization Inhibitor 1,3-Dimethylindazole- 5-boronic acid (R-B(OH)₂) Inhibitor->Serine Covalent Bond Formation Inactivated_Enzyme Inactivated Enzyme Tetrahedral_Adduct->Inactivated_Enzyme

An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dimethylindazole-5-boronic acid (CAS No. 1310404-48-8) was publicly available at the time of this writing. The information presented herein is compiled from SDSs of structurally similar aryl boronic acids and should be used as a general guideline. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

This compound is a heterocyclic organic compound that belongs to the versatile class of boronic acids. Its structure, featuring a dimethylated indazole core functionalized with a boronic acid group, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of the safety, handling, and potential applications of this compound, with a focus on its use in drug discovery and development.

Chemical Structure:

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 1310404-48-8
Molecular Formula C₉H₁₁BN₂O₂
Molecular Weight 190.01 g/mol

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care by trained personnel in a well-ventilated laboratory, preferably within a chemical fume hood. Based on data from analogous aryl boronic acids, this compound is expected to cause skin, eye, and respiratory irritation.[1][2]

2.1. Hazard Identification

The following table summarizes the potential hazards associated with aryl boronic acids, which are likely applicable to this compound.

Table 2: GHS Hazard and Precautionary Statements for Aryl Boronic Acids

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure skin is not exposed.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

2.3. Storage and Stability

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and moisture.

  • Some boronic acids are air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1]

2.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

2.5. Spill and Disposal Procedures

  • Spill: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Experimental Protocols

This compound is a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[4][5]

3.1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the palladium catalyst (e.g., 5 mol%) and ligand (if required) under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Di-aryl Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Biological and Medicinal Context

While specific biological activities of this compound have not been extensively reported, the broader class of boronic acids has garnered significant interest in medicinal chemistry.[6][7] Their unique ability to form reversible covalent bonds with diols makes them effective inhibitors of various enzymes.[8]

4.1. Mechanism of Action as Enzyme Inhibitors

Boronic acids can act as transition-state analogs for enzymatic reactions. The boron atom, being a Lewis acid, can accept a pair of electrons from a nucleophilic residue in the active site of an enzyme, such as the hydroxyl group of a serine or threonine. This interaction can lead to the formation of a stable tetrahedral boronate adduct, mimicking the transition state of the catalyzed reaction and thereby inhibiting the enzyme.[8]

Boronic_Acid_Inhibition cluster_enzyme Enzyme Active Site Active_Site Nucleophilic Residue (e.g., Ser-OH) Lewis Acidic Center (e.g., Zn²⁺) Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Inhibition) Active_Site:nuc->Tetrahedral_Intermediate Boronic_Acid This compound (R-B(OH)₂) Boronic_Acid->Tetrahedral_Intermediate Reversible Covalent Bonding

Figure 2: Conceptual Diagram of Boronic Acid Enzyme Inhibition.

4.2. Potential Applications in Drug Discovery

Given the established roles of other boronic acids, this compound could be explored as a potential inhibitor for a variety of enzyme classes, including:

  • Proteases: The proteasome inhibitor bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a boronic acid-based drug used in cancer therapy.[8]

  • Esterases and Amidases: The ability to mimic tetrahedral transition states makes boronic acids suitable candidates for inhibiting these enzymes.

  • Glycosidases: Boronic acids can bind to the diol moieties of carbohydrates, suggesting their potential as inhibitors of enzymes involved in carbohydrate metabolism.[9]

The indazole scaffold is also a well-known pharmacophore present in numerous biologically active compounds. The combination of the indazole core with the boronic acid functional group makes this compound a promising starting point for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[1][2][3] The 1,3-dimethylindazole moiety is a significant scaffold in medicinal chemistry, and its incorporation into larger molecules via Suzuki coupling is of considerable interest for drug discovery programs.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 1,3-Dimethylindazole-5-boronic acid with an aryl or heteroaryl halide (Ar-X) is depicted below:

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,3-Dimethylindazole-5-boronic_acid This compound plus1 plus1 1,3-Dimethylindazole-5-boronic_acid->plus1 + Aryl_Halide Ar-X (Aryl or Heteroaryl Halide) Aryl_Halide->plus1 Catalyst Pd Catalyst Base Base Solvent Solvent Coupled_Product 5-Aryl-1,3-dimethyl-1H-indazole arrow arrow plus1->arrow arrow->Coupled_Product Pd Catalyst, Base, Solvent

Caption: General Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions for Indazole Derivatives

The following tables summarize typical and optimized reaction conditions reported for the Suzuki-Miyaura coupling of indazole derivatives, which can serve as a guide for the coupling of this compound.

Table 1: Catalyst and Ligand Selection
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1.5 - 5A common and often effective catalyst.[5]
PdCl₂(dppf)dppf1 - 10Frequently used for heteroaromatic couplings, often providing good to excellent yields.[1][4]
Pd(OAc)₂SPhos, XPhos1 - 3Buchwald ligands, effective for challenging couplings.
Pd₂(dba)₃P(t-Bu)₃, PCy₃1 - 2Useful for a broad range of substrates, including aryl chlorides.[6]
Table 2: Base and Solvent Systems
BaseSolvent SystemTypical Temperature (°C)Notes
K₂CO₃DME, Dioxane/H₂O80 - 100A widely used and effective combination for many Suzuki couplings.[1][4]
K₃PO₄Dioxane/H₂O, n-Butanol60 - 120A stronger base, often beneficial for less reactive substrates.[7]
Cs₂CO₃Dioxane, Toluene80 - 110Another effective base, particularly for hindered substrates.
Na₂CO₃Ethanol/Toluene/H₂ORefluxA common and economical choice.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is adapted from successful couplings of 5-bromoindazoles with various boronic acids.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add PdCl₂(dppf) to the vessel.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,3-dimethyl-1H-indazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Ethanol/Water (e.g., 7:2:1 v/v/v), degassed

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl halide, cesium carbonate, and Pd(PPh₃)₄.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-140 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][8]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X Ln oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'B(OH)2 Base ar_pd_ar_prime Ar-Pd(II)-Ar' Ln transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.[9]

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are pure and dry (for anhydrous reactions).

    • Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.

    • Screen different catalyst/ligand combinations, bases, and solvents.

    • Increase the reaction temperature or time.

  • Protodeboronation:

    • This side reaction, the replacement of the boronic acid group with a hydrogen atom, can be problematic with some heteroaryl boronic acids.

    • Using a milder base (e.g., KF) or anhydrous conditions may help.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).

  • Formation of Homocoupled Products:

    • This can occur due to side reactions of the boronic acid or the aryl halide.

    • Optimizing the stoichiometry of the reactants and ensuring a properly activated catalyst can minimize this.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose, with careful monitoring of pressure and temperature.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 1,3-Dimethylindazole-5-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dimethylindazole-5-boronic acid and its derivatives are valuable building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.[1] This scaffold is of particular interest in the development of targeted therapies, especially kinase inhibitors for cancer treatment. The indazole moiety is a key component in a variety of inhibitors targeting signaling pathways crucial for tumor growth and proliferation.

Application: Synthesis of c-Met Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the c-Met receptor tyrosine kinase.[2] The c-Met signaling pathway, when dysregulated, plays a critical role in tumor development, progression, and metastasis in numerous human cancers, including those of the lung, stomach, breast, and liver.[3][4][5] Inhibition of this pathway is a key strategy in modern oncology drug discovery.[6]

Signaling Pathway:

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion.[4][7] Small molecule inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.[8]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization P P cMet->P Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS STAT STAT P->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Indazole-based c-Met Inhibitor Inhibitor->cMet Inhibition

Caption: c-Met Signaling Pathway and Inhibition.

Experimental Data

The following table summarizes representative data for indazole-based c-Met inhibitors synthesized using Suzuki-Miyaura coupling reactions with boronic acid derivatives. While specific data for compounds derived directly from this compound is proprietary or spread across various sources, the table below represents typical activities for this class of compounds.

Compound IDCoupling Partner (Aryl Halide)Yield (%)c-Met IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
Indazole-A 4-Halogenated Pyridine75-85170MKN-45 (Gastric)5.45
Indazole-B 6-Halogenated Quinoline70-8080EBC-1 (Lung)2.50
Indazole-C 2-Halogenated Pyrimidine65-7550HCT-116 (Colon)1.80
Indazole-D 5-Halogenated Thiazole80-9020SNU-5 (Gastric)0.95

Note: Data is compiled and representative of activities reported for indazole-based c-Met inhibitors.[2][8][9]

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound pinacol ester with a heterocyclic halide to synthesize a c-Met inhibitor scaffold.[10][11]

Workflow Diagram:

Suzuki_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid Ester - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas Degas Mixture (Argon Purge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound pinacol ester (1.1 equiv.)

  • Aryl or heteroaryl halide (e.g., 4-bromopyridine) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv.)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-2.5 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.1 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio).

  • Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the mixture and continue to sparge with the inert gas for an additional 5 minutes.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

2. In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory activity of synthesized compounds against the c-Met kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the c-Met enzyme, and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

This compound is a key intermediate for the synthesis of potent kinase inhibitors, particularly those targeting the c-Met signaling pathway. The Suzuki-Miyaura coupling reaction provides an efficient and versatile method for constructing the core structures of these inhibitors.[11] The protocols and data presented herein serve as a guide for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on the indazole scaffold.

References

Application Notes and Protocols: 1,3-Dimethylindazole-5-boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylindazole-5-boronic acid and its pinacol ester derivative are valuable building blocks in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2][3] The boronic acid functionality at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a diverse array of 5-aryl-1,3-dimethylindazole derivatives.[4][5] These derivatives are of significant interest for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound pinacol ester in Suzuki-Miyaura cross-coupling reactions.

Key Applications

The primary application of this compound and its pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient and versatile formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides. The resulting 5-aryl-1,3-dimethylindazole core is a key structural motif in a number of kinase inhibitors and other pharmacologically active molecules.

Advantages of using this compound pinacol ester:

  • Stability: The pinacol ester form offers enhanced stability and easier handling compared to the free boronic acid, which can be prone to dehydration and other side reactions.[6][7]

  • Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, providing access to a large chemical space for structure-activity relationship (SAR) studies.[5]

  • High Yields: Under optimized conditions, Suzuki-Miyaura coupling reactions with this building block can achieve good to excellent yields.

Experimental Protocols

The following section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound pinacol ester and an aryl bromide.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound pinacol ester, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-dimethylindazole.

Quantitative Data from a Representative Suzuki-Miyaura Coupling:

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a protected indazole-5-boronic acid pinacol ester with an aryl bromide, which is analogous to the reactivity of the title compound.

Reactant 1Reactant 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Protected Indazole-5-boronic acid pinacol ester2-Bromo-4-chloroquinolinePd(PPh₃)₄ (5)Cs₂CO₃ (2.0)1,4-DioxaneReflux1232-90

Data is generalized from similar reactions reported in the literature.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction followed by product purification.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - Indazole Boronic Ester - Aryl Halide - Base B Add Catalyst and Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool to RT D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

The 1,3-dimethylindazole scaffold is a key component of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[2] By synthesizing a library of 5-aryl-1,3-dimethylindazoles using the Suzuki-Miyaura reaction, researchers can explore the structure-activity relationships and develop potent and selective kinase inhibitors.

The general logic for this approach involves coupling the this compound pinacol ester with a variety of functionalized aryl or heteroaryl halides. The substituents on the aryl halide can be varied to probe interactions with specific amino acid residues in the kinase active site.

Kinase_Inhibitor_Logic cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_target Target A 1,3-Dimethylindazole-5- boronic acid pinacol ester C Suzuki-Miyaura Coupling A->C B Library of Aryl/Heteroaryl Halides (R-X) B->C D Library of 5-Aryl-1,3- dimethylindazoles C->D E Kinase Activity Assays D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Potent & Selective Kinase Inhibitor G->H

Caption: Logic for kinase inhibitor development.

Conclusion

This compound and its pinacol ester are powerful and versatile building blocks for the synthesis of 5-aryl-1,3-dimethylindazoles. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for accessing a wide range of these compounds, which are of significant interest in the field of drug discovery, particularly for the development of novel kinase inhibitors. The protocols and information provided in these application notes serve as a valuable resource for researchers engaged in the synthesis and evaluation of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1,3-Dimethylindazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules, including kinase inhibitors. This application note provides a detailed protocol for the synthesis of a representative kinase inhibitor utilizing 1,3-Dimethylindazole-5-boronic acid as a key starting material. The methodologies described herein are based on established synthetic strategies for the preparation of indazole-based kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Representative Kinase Inhibitor: N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1,3-dimethyl-1H-indazole-5-carboxamide

For the purpose of these application notes, we will focus on the synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1,3-dimethyl-1H-indazole-5-carboxamide, a hypothetical but representative kinase inhibitor. The synthesis involves a Suzuki-Miyaura coupling to form a key carbon-carbon bond, followed by functional group manipulations and a final amide coupling.

Data Presentation: Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known indazole-based kinase inhibitors against various kinases to provide a comparative context for the potency of this class of compounds.

Inhibitor NameTarget Kinase(s)IC50 (nM)
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT10, 30, 47, 84, 71, 140
Linifanib (ABT-869)VEGFR1, VEGFR2, KDR, CSF-1R, FLT33, 4, 4, 7
TAK-593 (analogue) VEGFR2 0.95 [1]

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-indazole-5-carbonitrile

A plausible synthetic route to the target kinase inhibitor begins with the conversion of this compound to the corresponding nitrile, a key intermediate for the carboxamide.

Materials and Reagents:

  • This compound

  • Copper(I) cyanide (CuCN)

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), copper(I) cyanide (1.5 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1,3-Dimethyl-1H-indazole-5-carbonitrile.

Synthesis of 1,3-Dimethyl-1H-indazole-5-carboxylic acid

Materials and Reagents:

  • 1,3-Dimethyl-1H-indazole-5-carbonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a round-bottom flask, add 1,3-Dimethyl-1H-indazole-5-carbonitrile (1.0 eq) and a 3:1 mixture of ethanol and water.

  • Add sodium hydroxide (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-indazole-5-carboxylic acid.

Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1,3-dimethyl-1H-indazole-5-carboxamide

Materials and Reagents:

  • 1,3-Dimethyl-1H-indazole-5-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • 4-((4-methylpiperazin-1-yl)methyl)aniline

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, suspend 1,3-Dimethyl-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is used immediately in the next step.

  • In a separate flask, dissolve 4-((4-methylpiperazin-1-yl)methyl)aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and add a solution of the freshly prepared 1,3-dimethyl-1H-indazole-5-carbonyl chloride in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1,3-dimethyl-1H-indazole-5-carboxamide.

Visualizations

Experimental Workflow

G Experimental Workflow for Kinase Inhibitor Synthesis A This compound B Suzuki-Miyaura Coupling (Nitrile Synthesis) A->B CuCN, Pd(OAc)2, dppf C 1,3-Dimethyl-1H-indazole-5-carbonitrile B->C D Hydrolysis C->D NaOH, EtOH/H2O E 1,3-Dimethyl-1H-indazole-5-carboxylic acid D->E F Amide Coupling E->F Amine, Coupling Agent G Final Kinase Inhibitor F->G H Biological Evaluation (IC50 Determination) G->H

Caption: Workflow for the synthesis and evaluation of a kinase inhibitor.

VEGFR2 Signaling Pathway

G Simplified VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR2 signaling cascade by an indazole-based inhibitor.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,3-Dimethylindazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 1,3-Dimethylindazole-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] The functionalization of the indazole core, particularly through carbon-carbon bond formation, is a key strategy in drug discovery for exploring structure-activity relationships (SAR) and developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4]

This compound and its pinacol ester are valuable reagents for introducing the 1,3-dimethylindazole moiety onto various aromatic and heteroaromatic systems. The resulting 5-aryl-1,3-dimethylindazole derivatives are of particular interest for the development of novel therapeutics.

Applications in Medicinal Chemistry

Derivatives of the indazole core have shown a wide array of pharmacological activities, making them attractive scaffolds for drug development. The synthesis of 5-aryl-1,3-dimethylindazoles via Suzuki-Miyaura coupling can lead to the discovery of novel compounds with potential therapeutic value in various disease areas. While specific biological activities for compounds directly derived from this compound are not extensively reported in the public domain, the broader class of substituted indazoles has been investigated for:

  • Anticancer Activity: Many indazole derivatives have been explored as potent anticancer agents.[1]

  • Kinase Inhibition: The indazole scaffold is a common feature in various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

  • Central Nervous System (CNS) Disorders: Certain indazole derivatives have shown potential in treating neurological and psychiatric disorders.

The protocols provided herein offer a reliable method for synthesizing libraries of 5-aryl-1,3-dimethylindazole compounds for screening and lead optimization in drug discovery programs.

Reaction Scheme and Mechanism

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., this compound or its pinacol ester) with an organic halide or triflate. The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln  Regeneration Ar-R Ar-R (Coupled Product) Reductive\nElimination->Ar-R R-B(OR)2 R-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of similar indazole derivatives.[5][6] Optimization may be required for specific substrates.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.

Materials:

  • This compound pinacol ester (CAS: 1220696-53-6)[7]

  • Aryl or heteroaryl halide (bromide or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water (4:1 or as specified)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound pinacol ester (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound pinacol ester (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (e.g., Cs₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 8-12).

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling of substituted indazoles, which can be used as a starting point for optimizing the reaction with this compound.

CatalystLigand (if separate)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂·CH₂Cl₂-K₂CO₃1,4-Dioxane/Water10012Varies[6]
Pd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)0.25-0.5Good to Excellent[8]
Pd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O100 (MW)VariesGood to Excellent[8]
PdCl₂(PPh₃)₂-Cs₂CO₃Dioxane/EtOH/H₂O1404Moderate to Good[5]

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-aryl-1,3-dimethylindazoles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound ester - Aryl Halide - Base - Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat Reaction Mixture (Conventional or Microwave) Inert->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product 5-Aryl-1,3-dimethylindazole Purify->Final_Product Characterization (NMR, MS, etc.)

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway (Hypothetical Application)

This diagram illustrates a hypothetical signaling pathway where a synthesized 5-aryl-1,3-dimethylindazole derivative acts as a kinase inhibitor, a common application for such scaffolds.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor 5-Aryl-1,3-dimethylindazole (Synthesized Compound) Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Derivatization of 1,3-Dimethylindazole-5-boronic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 1,3-dimethylindazole-5-boronic acid, a key building block in the synthesis of novel compounds for biological screening. The protocols focus on the widely applicable Suzuki-Miyaura cross-coupling reaction to generate a library of 5-aryl-1,3-dimethylindazoles. Additionally, this document outlines a protocol for in vitro kinase activity screening, highlighting the potential of these derivatives as kinase inhibitors, a class of drugs with significant therapeutic impact, particularly in oncology.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The 1,3-dimethylindazole scaffold, in particular, serves as a valuable core for the development of targeted therapies. The presence of a boronic acid moiety at the 5-position allows for versatile derivatization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This enables the efficient synthesis of a wide array of analogs with diverse substituents, which is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for drug discovery programs.

Many indazole-based compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4][5] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. One such key pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][6] Therefore, the development of novel indazole derivatives as VEGFR-2 inhibitors represents a promising strategy for cancer therapy.

Data Presentation: Biological Activity of Representative Indazole Derivatives

The following table summarizes the in vitro biological activity of a selection of substituted indazole derivatives against various cancer cell lines and protein kinases. This data, gathered from published research, illustrates the potential of this compound class as a source of potent therapeutic agents.

Compound IDTarget/Cell LineBiological Activity (IC₅₀)Reference
Indazole-A 4T1 (Breast Cancer)0.23 µM[7]
HepG2 (Liver Cancer)0.80 µM[7]
MCF-7 (Breast Cancer)0.34 µM[7]
Indazole-B A549 (Lung Cancer)0.88 µM[7]
Indazole-C VEGFR-2 Kinase1.24 nM[4]
Indazole-D FGFR1 Kinase2.0 µM[1]
FGFR2 Kinase0.8 µM[1]
FGFR3 Kinase4.5 µM[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol describes a general method for the synthesis of 5-aryl-1,3-dimethylindazoles.

Materials:

  • This compound or its pinacol ester

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 equivalent), the aryl halide (1.1 equivalents), and the base (2.0-3.0 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture through a pad of celite.

  • Dilute the filtrate with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-dimethylindazole derivative.

  • Characterize the final product using NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized indazole derivatives against VEGFR-2 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Synthesized 1,3-dimethylindazole derivatives (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid inhibitory effects. Include a positive control inhibitor (e.g., a known VEGFR-2 inhibitor) and a negative control (vehicle, i.e., DMSO).

  • Kinase Reaction:

    • Add the kinase solution to the wells of the plate.

    • Add the serially diluted test compounds or controls to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP and substrate solution. The final ATP concentration should be close to the Km value for VEGFR-2.

    • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

  • Signal Generation and Measurement:

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently produce a luminescent signal.

    • Incubate at room temperature for the recommended time (e.g., 30-60 minutes).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualizations

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Indazole 1,3-Dimethylindazole Derivative Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Combine Reactants: This compound, Aryl Halide, Base add_catalyst Add Palladium Catalyst under Inert Atmosphere start->add_catalyst reaction Heat and Stir (80-100 °C, 2-12h) add_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 5-Aryl-1,3-dimethylindazole purification->product kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) product->kinase_assay data_analysis Data Analysis: IC₅₀ Determination kinase_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies lead_compound Lead Compound Identification sar_studies->lead_compound

Caption: Experimental workflow for synthesis and biological screening.

References

Application Notes and Protocols: The Role of 1,3-Dimethylindazole-5-boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development. This approach identifies low-molecular-weight compounds, or "fragments," that bind with high ligand efficiency to biological targets. These initial hits then serve as starting points for the development of potent and selective lead compounds. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2][3][4] When combined with a boronic acid moiety, a versatile synthetic handle and a group capable of forming reversible covalent bonds with certain amino acid residues, the resulting fragment can be a highly valuable tool in FBDD campaigns.[][6][7]

This document provides detailed application notes and protocols for the use of 1,3-Dimethylindazole-5-boronic acid as a fragment in FBDD, with a focus on a hypothetical screening campaign against Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key enzyme in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways implicated in cancer and inflammatory diseases.[8][9][10][11]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H11BN2O2ChemSpider
Molecular Weight190.01 g/mol ChemSpider
XLogP31.2PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count1PubChem

Application in FBDD: Targeting the MKK4 Kinase

The 1,3-dimethylindazole core provides a rigid scaffold that can engage in hydrogen bonding and hydrophobic interactions within a protein's binding site. The dimethyl substitution at positions 1 and 3 prevents tautomerization and provides specific steric features. The boronic acid group at the 5-position serves a dual purpose: it can act as a hydrogen bond donor and acceptor, and it offers a convenient vector for synthetic elaboration to "grow" the fragment into a more potent inhibitor. Furthermore, the boronic acid can form reversible covalent bonds with serine or threonine residues in the kinase active site, potentially enhancing binding affinity.[][6][7]

Hypothetical Signaling Pathway: MKK4 in the p38 MAPK Cascade

MKK4 is a dual-specificity kinase that phosphorylates and activates both JNK and p38 MAPKs in response to cellular stresses and inflammatory cytokines.[8][9][10][11] Inhibition of MKK4 is a potential therapeutic strategy for various diseases.

MKK4_p38_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, TAK1) Stress->MAPKKK MKK4 MKK4 MAPKKK->MKK4 p38 p38 MAPK MKK4->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation Inhibitor 1,3-Dimethylindazole- 5-boronic acid Inhibitor->MKK4

MKK4 activation of the p38 MAPK pathway and point of inhibition.

Experimental Protocols

A typical FBDD workflow involves a primary screen to identify binders, followed by orthogonal validation and structural studies to guide hit-to-lead optimization.[12][13][14]

FBDD Experimental Workflow

FBDD_Workflow cluster_screening Primary Screening & Hit Validation cluster_optimization Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., NMR, SPR) FragmentLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthogonalValidation Orthogonal Validation (e.g., ITC) Hits->OrthogonalValidation ValidatedHits Validated Hits OrthogonalValidation->ValidatedHits StructuralBiology Structural Biology (X-ray Crystallography) ValidatedHits->StructuralBiology SBDD Structure-Based Drug Design (SBDD) StructuralBiology->SBDD Synthesis Synthesis of Analogs SBDD->Synthesis LeadCompound Lead Compound SBDD->LeadCompound SAR SAR by NMR/SPR Synthesis->SAR SAR->SBDD

A typical Fragment-Based Drug Discovery workflow.
Protocol 1: Primary Screening by NMR Spectroscopy

Protein-observed 2D ¹H-¹⁵N HSQC NMR spectroscopy is a robust method for detecting weak binding events.[15][16][17][18]

Objective: To identify fragments that bind to ¹⁵N-labeled MKK4 by monitoring chemical shift perturbations (CSPs).

Materials:

  • ¹⁵N-labeled MKK4 protein (e.g., 50-100 µM in 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% D₂O)

  • Fragment library stock solutions (e.g., 100 mM in d₆-DMSO)

  • NMR tubes and spectrometer (≥ 600 MHz) with a cryoprobe

Methodology:

  • Protein Preparation: Express and purify ¹⁵N-labeled MKK4. Concentrate the protein to the desired concentration in the NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of MKK4 alone. This will serve as the reference.

  • Fragment Screening:

    • Prepare cocktails of 5-10 fragments.

    • Add the fragment cocktail to the protein sample to a final concentration of 200-500 µM per fragment. The final DMSO concentration should not exceed 1%.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each cocktail.

  • Data Analysis:

    • Overlay the spectra from the fragment cocktails with the reference spectrum.

    • Identify significant chemical shift perturbations (CSPs) in the protein's amide signals.

  • Hit Deconvolution:

    • For cocktails that show hits, screen each individual fragment from that cocktail to identify the specific binder.

  • Affinity Determination (Titration):

    • For confirmed hits, perform a titration by adding increasing concentrations of the fragment to a fresh sample of ¹⁵N-labeled MKK4.

    • Monitor the CSPs of affected residues and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Hypothetical NMR Screening Results for MKK4:

FragmentHit in Primary Screen?Kd (µM) from NMR TitrationLigand Efficiency (LE)
This compound Yes 150 0.42
Fragment AYes5000.35
Fragment BNo>1000-
Fragment CYes2500.39

Ligand Efficiency (LE) = -1.37 * pKd / Heavy Atom Count

Protocol 2: Orthogonal Screening by Surface Plasmon Resonance (SPR)

SPR is used to confirm hits from the primary screen and provide kinetic data (association and dissociation rates).[19][20][21][22][23][24]

Objective: To validate the binding of this compound to MKK4 and determine its binding kinetics.

Materials:

  • Purified MKK4 protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO)

  • This compound stock solution

Methodology:

  • Chip Immobilization: Immobilize MKK4 onto the sensor chip surface via standard amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without protein.

  • Fragment Preparation: Prepare a serial dilution of this compound in running buffer (e.g., from 1 µM to 500 µM).

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the MKK4 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the sensorgrams, which show the binding response over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the MKK4 flow cell data to correct for bulk refractive index changes.

    • Analyze the steady-state binding responses to determine the dissociation constant (Kd).

    • If the kinetics are measurable, fit the association (ka) and dissociation (kd) phases of the sensorgrams to determine the kinetic rate constants.

Hypothetical SPR Data for this compound binding to MKK4:

ParameterValue
Kd (µM) 135
ka (1/Ms) 1.2 x 10³
kd (1/s) 0.162
Chi² 0.85
Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the protein-fragment complex is crucial for structure-based drug design.[25][26][27][28][29]

Objective: To determine the three-dimensional structure of MKK4 in complex with this compound.

Materials:

  • Highly pure and concentrated MKK4 protein

  • Crystallization screens and plates

  • This compound

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Crystallization:

    • Screen for crystallization conditions of MKK4 alone (apo form) using vapor diffusion (sitting or hanging drop).

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-MKK4 crystals to a solution containing the optimized crystallization buffer supplemented with 1-10 mM of this compound for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with MKK4 pre-incubated with a 2-5 fold molar excess of the fragment.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-MKK4 structure as a search model.

    • Build the fragment into the resulting electron density map and refine the complex structure.

Conclusion

This compound represents a valuable fragment for FBDD campaigns, particularly against protein kinases. Its indazole core is a proven privileged scaffold, while the boronic acid moiety offers opportunities for enhanced binding and straightforward synthetic elaboration. The protocols outlined above provide a comprehensive framework for identifying and validating this fragment as a hit against a target like MKK4, and for obtaining the structural information necessary to guide its evolution into a potent lead compound. The combination of biophysical screening methods ensures a high degree of confidence in the identified hits, paving the way for successful structure-based drug design.

References

Preparation of 1,3-Dimethylindazole-5-boronic Acid Pinacol Ester: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of 1,3-Dimethylindazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. The procedures outlined are intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. This document offers a comprehensive guide, from the preparation of the necessary precursors to the final borylation step and purification.

Introduction

This compound pinacol ester is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a prevalent motif in numerous therapeutic agents, and the introduction of a boronic acid pinacol ester at the 5-position allows for versatile carbon-carbon and carbon-heteroatom bond formation, primarily through Suzuki-Miyaura cross-coupling reactions. This enables the exploration of diverse chemical space in the development of novel drug candidates.

This document details a reliable three-step synthetic route commencing with the synthesis of 3-methyl-1H-indazole, followed by its selective N-methylation to yield 1,3-dimethylindazole. Subsequent bromination at the C5 position furnishes the key precursor, 5-bromo-1,3-dimethylindazole. Finally, a palladium-catalyzed Miyaura borylation reaction is employed to install the pinacol boronate ester, yielding the target compound.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound pinacol ester is presented below. The process is divided into three main experimental protocols, each detailing the synthesis of a key intermediate or the final product.

Synthetic_Pathway A 2'-Aminoacetophenone B 3-Methyl-1H-indazole A->B 1. NaNO₂, HCl 2. SnCl₂·2H₂O C 1,3-Dimethylindazole B->C CH₃I, NaH, THF D 5-Bromo-1,3-dimethylindazole C->D NBS, H₂SO₄ E This compound pinacol ester D->E B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-bromo-1,3-dimethylindazole, B₂pin₂, KOAc, and Pd(dppf)Cl₂ in a flame-dried flask. B Add anhydrous dioxane under inert atmosphere. A->B C Heat the mixture at 80-90 °C and monitor by TLC/LC-MS. B->C D Cool to room temperature and filter through Celite. C->D E Concentrate the filtrate under reduced pressure. D->E F Purify the crude product by flash column chromatography. E->F

Application Notes and Protocols: 1,3-Dimethyl-1H-indazol-5-ylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,3-dimethyl-1H-indazol-5-ylboronic acid in materials science. While direct experimental data for this specific compound in materials applications is emerging, its structural features—a reactive boronic acid group and a stable, electron-rich indazole core—make it a promising building block for advanced materials. The following sections detail its inferred applications in the synthesis of conjugated polymers for organic electronics and as a precursor for linkers in metal-organic frameworks (MOFs).

Application 1: Synthesis of Conjugated Polymers for Organic Electronics

The indazole moiety is a valuable heterocyclic unit that can be incorporated into conjugated polymer backbones to tune their electronic and photophysical properties. 1,3-dimethyl-1H-indazol-5-ylboronic acid is an ideal monomer for this purpose, enabling the formation of C-C bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

Rationale for Application:

  • Electronic Properties: The electron-rich nature of the indazole ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, impacting its charge transport characteristics and emission color in organic light-emitting diodes (OLEDs).

  • Processability: The dimethyl substitution on the indazole ring can enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

  • Thermal Stability: Indazole-containing polymers are expected to exhibit good thermal stability, a key requirement for the longevity of organic electronic devices.

Experimental Protocol: Synthesis of a Poly(fluorene-co-indazole) Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer incorporating the 1,3-dimethyl-1H-indazol-5-yl moiety.

Materials:

  • 1,3-dimethyl-1H-indazol-5-ylboronic acid

  • 2,7-dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine 1,3-dimethyl-1H-indazol-5-ylboronic acid (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for 30 minutes. Add the degassed K₂CO₃ solution (5 mL) to the reaction mixture.

  • Reaction Execution: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen. Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a vigorously stirring solution of methanol (200 mL). The polymer will precipitate.

  • Isolation: Collect the precipitated polymer by filtration.

  • Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is obtained from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.

Hypothetical Photophysical Data Summary

The following table summarizes expected photophysical properties for a hypothetical poly(fluorene-co-indazole) copolymer.

PropertyValue
Absorption Maximum (λₘₐₓ)380-420 nm
Emission Maximum (λₑₘ)450-500 nm
Photoluminescence Quantum Yield (Φₚₗ)0.4-0.7
HOMO Energy Level-5.4 to -5.8 eV
LUMO Energy Level-2.5 to -2.9 eV

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Monomers & Catalyst Reaction Suzuki Coupling (90°C, 48h) Reactants->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer GPC GPC (Mn, Mw, PDI) Final_Polymer->GPC NMR NMR (Structure) Final_Polymer->NMR UV_Vis UV-Vis (Absorption) Final_Polymer->UV_Vis PL Photoluminescence (Emission, PLQY) Final_Polymer->PL CV Cyclic Voltammetry (HOMO, LUMO) Final_Polymer->CV

Caption: Workflow for the synthesis and characterization of an indazole-based conjugated polymer.

Application 2: Precursor for Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[3] The indazole core, with its nitrogen atoms, can act as a coordinating site for metal ions.[4] While the boronic acid group is not typically used for direct coordination to form the primary MOF structure, it offers a versatile handle for post-synthetic modification (PSM) or can be chemically transformed into a more suitable coordinating group (e.g., a carboxylate) prior to MOF synthesis.

Rationale for Application:

  • Tunable Porosity and Functionality: Incorporating the indazole moiety into MOF linkers can influence the pore size, shape, and chemical environment of the framework.

  • Post-Synthetic Modification (PSM): The boronic acid group on an indazole-containing linker within a pre-formed MOF can be a site for further chemical reactions, allowing for the introduction of new functional groups and the tuning of the MOF's properties for specific applications like gas storage, separation, or catalysis.[3]

  • Precursor to Carboxylate Linkers: 1,3-dimethyl-1H-indazol-5-ylboronic acid can be converted to 1,3-dimethyl-1H-indazole-5-carboxylic acid, a more conventional linker for MOF synthesis, via established organic transformations.

Experimental Protocol: Solvothermal Synthesis of an Indazole-Based MOF

This protocol outlines a general method for synthesizing a MOF using a hypothetical dicarboxylic acid linker derived from 1,3-dimethyl-1H-indazol-5-ylboronic acid.

Materials:

  • 1,3-dimethyl-1H-indazole-5-carboxylic acid (or a dicarboxylic acid derivative)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials (20 mL) with Teflon-lined caps

Procedure:

  • Component Preparation: In a 20 mL glass vial, dissolve the indazole-based carboxylic acid linker (0.5 mmol) and zinc nitrate hexahydrate (0.5 mmol) in DMF (10 mL).

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cooling and Crystal Formation: Cool the oven to room temperature at a rate of 5 °C/min. Crystalline product should form at the bottom of the vial.

  • Isolation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activation: To remove residual solvent from the pores, immerse the crystals in fresh ethanol for 24 hours, then decant the ethanol and heat the crystals under vacuum at 150 °C for 12 hours.

Hypothetical MOF Properties

The following table summarizes potential properties of a MOF synthesized with an indazole-based linker.

PropertyValue
Crystal SystemOrthorhombic or Monoclinic
BET Surface Area800 - 1500 m²/g
Pore Volume0.4 - 0.8 cm³/g
Thermal Stability (TGA)Stable up to 350 °C in N₂
CO₂ Uptake (273 K, 1 bar)2.0 - 4.0 mmol/g

Logical Flow for MOF Synthesis and Post-Synthetic Modification

G cluster_precursor Linker Synthesis cluster_mof_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification (Hypothetical) Boronic_Acid 1,3-dimethyl-1H-indazol- 5-ylboronic acid Conversion Chemical Conversion Boronic_Acid->Conversion Carboxylic_Acid Indazole-based Carboxylic Acid Linker Conversion->Carboxylic_Acid Solvothermal Solvothermal Reaction Carboxylic_Acid->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal MOF_Crystal As-synthesized MOF Solvothermal->MOF_Crystal Activation Activation (Solvent Exchange & Heat) MOF_Crystal->Activation Activated_MOF Activated MOF Activation->Activated_MOF PSM_Reaction Reaction on Boronic Acid Group Functionalized_MOF Functionalized MOF PSM_Reaction->Functionalized_MOF Activated_MOF_with_BA Activated MOF (with Boronic Acid Linker) Activated_MOF_with_BA->PSM_Reaction

References

Application Notes and Protocols: The Use of 1,3-Dimethylindazole-5-boronic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylindazole-5-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize a variety of bioactive heterocyclic compounds. Its rigid indazole scaffold and the reactive boronic acid moiety make it an attractive starting material for the development of kinase inhibitors and other targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-phenyl-4-(1,3-dimethyl-1H-indazol-5-yl)pyrimidin-2-amine, a representative bioactive heterocycle with potential applications in kinase inhibition.

Application: Synthesis of Kinase Inhibitors

The 1,3-dimethylindazole core is a privileged scaffold in the design of kinase inhibitors. Its structure can mimic the purine core of ATP, allowing for competitive binding to the ATP-binding site of various kinases. The C5 position of the indazole ring, functionalized with a boronic acid, provides a convenient handle for introducing further complexity and tailoring the selectivity and potency of the final compound through Suzuki-Miyaura cross-coupling reactions.

A common strategy involves the coupling of this compound with a substituted pyrimidine, another key heterocycle found in many kinase inhibitors. The resulting indazolyl-pyrimidine scaffold has been explored for the inhibition of various kinases, including c-Jun N-terminal kinases (JNK), which are implicated in inflammatory diseases and cancer.

Key Synthetic Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this application, it enables the efficient coupling of this compound with a halogenated pyrimidine derivative.

General Reaction Scheme:

This reaction is typically catalyzed by a palladium(0) complex in the presence of a base and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex drug-like molecules.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of indazolyl-pyrimidine derivatives, which are structurally related to the target compound. This data is provided to illustrate the potential efficacy of compounds synthesized using this compound.

Table 1: Suzuki-Miyaura Coupling Reaction Yields for the Synthesis of Aryl-Pyrimidines

EntryAryl Boronic AcidHalogenated PyrimidineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2,4-dichloropyrimidinePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1002481
24-Methoxyphenylboronic acid2,4-dichloropyrimidinePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1002475
33-Fluorophenylboronic acid2,4-dichloropyrimidinePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1002485

Note: The yields are representative for the coupling of various aryl boronic acids with 2,4-dichloropyrimidine under the specified conditions.

Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
Indazole Derivative AJNK312--
Indazole Derivative BCDK2150HeLa10.4
Indazole Derivative Cc-Met2.02MKN450.088

Note: This table presents data for various indazole derivatives to highlight the potential biological activity of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-(1,3-dimethyl-1H-indazol-5-yl)pyrimidine

This protocol describes the Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), 2,4-dichloropyrimidine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add tetrakis(

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethylindazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges when using this compound in Suzuki couplings?

A1: this compound, like many heteroaryl boronic acids, can present challenges such as low reaction yields, and the formation of byproducts due to protodeboronation and homocoupling. The nitrogen-rich indazole core can also sometimes interfere with the palladium catalyst, potentially leading to lower catalytic activity.[1][2]

Q2: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first parameters I should check?

A2: When encountering low yields, first verify the integrity and purity of your starting materials and reagents. Ensure that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation and homocoupling mediated by oxygen.[3] The choice of palladium catalyst, ligand, base, and solvent system is also critical and may require optimization.

Q3: What are the recommended starting conditions for a Suzuki reaction with this compound?

A3: A robust starting point for coupling this compound with an aryl halide is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand.[4] A common choice would be a catalyst system like Pd(OAc)₂ with a ligand such as SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3. A combination of a phosphate base (e.g., K₃PO₄) in a dioxane/water solvent mixture is often effective for nitrogen-containing heterocycles.[1]

Q4: How can I minimize the common side reaction of protodeboronation?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant issue. To minimize this, use anhydrous and thoroughly degassed solvents and reagents, as water can be a proton source.[2] Using a weaker base or carefully controlling the stoichiometry of a stronger base can also be beneficial. In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.

Q5: What causes the formation of homocoupled byproducts, and how can I prevent it?

A5: Homocoupling, where two molecules of the boronic acid couple together, is often promoted by the presence of dissolved oxygen which can oxidize the active Pd(0) catalyst.[3] To prevent this, rigorously degas your solvents and reaction mixture before adding the catalyst. Running the reaction at the lowest effective temperature can also help minimize this side reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Suboptimal reaction conditions (temperature, time). 3. Poor quality of reagents (boronic acid, halide, base). 4. Presence of oxygen in the reaction.1. Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst system (e.g., Buchwald ligands). 2. Screen different temperatures (e.g., 80-110 °C) and monitor the reaction over time by TLC or LC-MS.[4] 3. Verify the purity of all starting materials. 4. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.
Significant Protodeboronation 1. Presence of excess water or other proton sources. 2. Base is too strong or contains water. 3. Instability of the boronic acid under reaction conditions.1. Use anhydrous solvents and reagents. 2. Use an anhydrous base like K₃PO₄.[2] 3. Consider converting the boronic acid to its pinacol ester.
Homocoupling of Boronic Acid 1. Presence of dissolved oxygen. 2. High reaction temperature.1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[3] 2. Optimize the reaction to run at a lower temperature.
Dehalogenation of Aryl Halide 1. Presence of a proton source.1. Use anhydrous and degassed solvents and reagents.[2]
Difficult Purification 1. Co-elution of the product with byproducts (e.g., homocoupled boronic acid).1. If homocoupling is the issue, focus on preventing its formation. 2. Explore different solvent systems for column chromatography or consider recrystallization.[3]

Data Presentation: Reaction Condition Optimization for Heteroaryl Suzuki Couplings

The following tables summarize conditions that have been successfully used for Suzuki-Miyaura couplings of nitrogen-containing heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Coupling of 3-Chloroindazole Derivatives with Various Boronic Acids [1]

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-Chloroindazole3-Fluorophenylboronic acidP2 (2.0)K₃PO₄ (2.0)Dioxane/H₂O10015-2085
3-Chloroindazole4-(Trifluoromethyl)phenylboronic acidP2 (3.5)K₃PO₄ (2.0)Dioxane/H₂O10015-2081
3-Chloroindazole3-Thienylboronic acidP2 (2.5)K₃PO₄ (2.0)Dioxane/H₂O10015-2075

Table 2: Coupling of Various Aryl Halides with Heteroaryl Boronic Acids [1]

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluene5-Indoleboronic acidP1 (1.0)K₃PO₄ (2.0)Dioxane/H₂O605-899
4-Chloroanisole5-Indoleboronic acidP1 (1.5)K₃PO₄ (2.0)Dioxane/H₂O605-898
1-Chloro-4-nitrobenzene5-Indoleboronic acidP1 (1.5)K₃PO₄ (2.0)Dioxane/H₂O605-891

Note: P1 and P2 are specific precatalysts mentioned in the cited literature.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar' Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Reagents Verify Reagent Quality (Purity, Activity) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Optimize_Catalyst Optimize Catalyst & Ligand Check_Reagents->Optimize_Catalyst Check_Atmosphere->Optimize_Catalyst Optimize_Base Optimize Base (Type, Amount) Optimize_Catalyst->Optimize_Base Optimize_Temp Optimize Temperature & Time Optimize_Base->Optimize_Temp Result Improved Yield Optimize_Temp->Result

References

Technical Support Center: Purification of 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethylindazole-5-boronic acid from typical reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of Purified Product Incomplete reaction: The synthesis of the boronic acid is not complete, leaving starting material as the main component.Monitor the reaction progress using TLC or LC-MS to ensure completion before initiating purification.
Product decomposition on silica gel: this compound, like many heteroaryl boronic acids, can be unstable on silica gel, leading to degradation.[1][2]- Avoid silica gel chromatography if possible. - If chromatography is necessary, consider using a different stationary phase such as neutral alumina or C18 reverse-phase silica.[1] - Another option is to impregnate the silica gel with boric acid to reduce its Lewis basicity.
Product loss during aqueous workup: The boronic acid may have some solubility in the aqueous phase, especially under basic conditions.- Ensure the aqueous phase is acidified to a pH of approximately 3-4 before extraction with an organic solvent like ethyl acetate. - Use a sufficient volume of organic solvent for extraction and perform multiple extractions (e.g., 3 times).
Product is Contaminated with Starting Material (e.g., 5-bromo-1,3-dimethylindazole) Incomplete reaction: The borylation reaction did not go to completion.If the reaction cannot be driven to completion, careful purification is required. - Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - Recrystallization: Attempt recrystallization from a suitable solvent system. Screening various solvents is recommended.
Presence of Homocoupled Byproduct Reaction conditions favoring homocoupling: The presence of oxygen or suboptimal catalyst/ligand choice can lead to the formation of a dimer of the boronic acid.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). - Degas all solvents and reagents thoroughly before use. - Use bulky, electron-rich phosphine ligands which can favor the desired cross-coupling over homocoupling.
Product Co-elutes with Impurities During Column Chromatography Similar polarity of product and impurities: The desired boronic acid and certain byproducts may have very similar polarities, making separation by chromatography challenging.- Optimize Chromatography: Experiment with different solvent systems and gradients. The use of a modifier, such as a small amount of acetic acid in the eluent, can sometimes improve separation. - Alternative Purification: If chromatography is ineffective, consider other purification techniques such as recrystallization or derivatization.
Product appears as a smear on TLC plate Interaction with silica gel: Boronic acids can interact strongly with the silica gel on TLC plates, leading to streaking.[2]- Add a small amount of a modifier like acetic acid to the TLC mobile phase. - Spot the sample in a solvent that is as non-polar as possible. - Consider using TLC plates with a different stationary phase, such as alumina.
Formation of Boroxine (Anhydride) Exposure to heat or vacuum: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.- Avoid excessive heat during solvent removal. - Boroxines are often in equilibrium with the boronic acid in the presence of water and may not be detrimental to subsequent reactions. If the pure boronic acid is required, the boroxine can often be converted back by stirring with a suitable solvent containing a small amount of water.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying aryl boronic acids like this compound are recrystallization, column chromatography, and derivatization.[1] Recrystallization is often preferred when a crystalline solid is obtained. Column chromatography can be effective but may lead to product degradation on standard silica gel.[2] Derivatization into more stable forms, such as the pinacol ester or a diethanolamine adduct, can facilitate purification, with the free boronic acid being regenerated in a subsequent step.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: Common impurities depend on the synthetic route. For a Miyaura borylation reaction starting from 5-bromo-1,3-dimethylindazole, likely impurities include:

  • Unreacted 5-bromo-1,3-dimethylindazole.

  • Homocoupled byproduct (a dimer of the boronic acid).

  • Protodeboronation product (1,3-dimethylindazole).

  • Residual palladium catalyst and ligands.

Q3: Can I use my crude this compound in the next step without purification?

A3: In some cases, if the crude product is of high purity (as determined by NMR or LC-MS) and the impurities are known not to interfere with the subsequent reaction, it may be possible to use it directly. However, for many applications, especially in drug development, purification is essential to ensure the quality and reproducibility of the final product.

Q4: My this compound is an oil and I cannot recrystallize it. What should I do?

A4: If the product is an oil, recrystallization is not a viable option. In this case, you should consider:

  • Column Chromatography: Use an alternative stationary phase like neutral alumina or C18 reverse-phase silica.

  • Derivatization: Convert the oily boronic acid into a crystalline derivative, such as a diethanolamine adduct, which can then be purified by recrystallization. The pure boronic acid can be recovered by treatment with acid.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.

Q5: How can I tell if my boronic acid has degraded?

A5: Degradation of boronic acids often leads to the formation of the corresponding protodeboronated compound (in this case, 1,3-dimethylindazole) and boric acid. This can be monitored by techniques such as:

  • NMR Spectroscopy: Look for the appearance of signals corresponding to the protodeboronated arene.

  • LC-MS: Monitor for a decrease in the peak corresponding to the boronic acid and the appearance of a peak for the protodeboronated product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable if the crude this compound is a solid.

Methodology:

  • Solvent Screening: In small vials, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure: a. Place the crude this compound in a flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. d. Once crystallization has started, the flask can be placed in an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography on Alumina

This method is an alternative to silica gel chromatography to minimize degradation.

Methodology:

  • Stationary Phase: Use neutral alumina.

  • Eluent Selection: Determine a suitable solvent system using TLC on alumina plates. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Pack a column with a slurry of neutral alumina in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Diethanolamine Adduct Formation

This protocol is useful for purifying the boronic acid by converting it to a more stable, crystalline derivative.

Methodology:

  • Adduct Formation: a. Dissolve the crude this compound in a suitable solvent such as ether. b. Add a stoichiometric amount of diethanolamine. c. The diethanolamine adduct will often precipitate as a crystalline solid.

  • Purification of the Adduct: a. Collect the crystalline adduct by filtration. b. The adduct can be further purified by recrystallization if necessary.

  • Hydrolysis to the Pure Boronic Acid: a. Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl). b. Stir the mixture vigorously until the solid dissolves. c. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product synthesis Crude Reaction Mixture recrystallization Recrystallization synthesis->recrystallization If solid chromatography Column Chromatography synthesis->chromatography If oil or mixture derivatization Derivatization synthesis->derivatization If difficult to purify analysis Purity Assessment (NMR, LC-MS) recrystallization->analysis chromatography->analysis derivatization->analysis analysis->recrystallization If impure analysis->chromatography If impure product Pure this compound analysis->product If pure

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Attempted low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction Verify Reaction Completion low_yield->check_reaction Yes optimize_chromatography Optimize Chromatography impure_product->optimize_chromatography Yes success Pure Product impure_product->success No check_degradation Assess Stability on Silica check_reaction->check_degradation optimize_workup Optimize Aqueous Workup check_degradation->optimize_workup optimize_workup->success try_recrystallization Attempt Recrystallization optimize_chromatography->try_recrystallization try_derivatization Consider Derivatization try_recrystallization->try_derivatization try_derivatization->success

Caption: Troubleshooting decision tree for purification issues.

References

stability and degradation of 1,3-Dimethylindazole-5-boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,3-Dimethylindazole-5-boronic acid. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its pinacol ester?

A1: For long-term stability, both this compound and its pinacol ester should be stored at -20°C in a tightly sealed container.[1] It is also advisable to keep the container in a dry and well-ventilated place. For maximum recovery of the product, especially for the pinacol ester, it is recommended to centrifuge the original vial before removing the cap.[1]

Q2: What are the main degradation pathways for this compound?

A2: Like other aryl boronic acids, this compound is susceptible to several degradation pathways:

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be accelerated by the presence of moisture, acidic or basic conditions, and heat.[2]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, to the corresponding phenol and boric acid.[3][4]

  • Boroxine Formation: In the solid state or in concentrated solutions, three molecules of the boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine. This process is reversible in the presence of water.

Q3: How can I minimize the degradation of this compound during a reaction?

A3: To minimize degradation, consider the following precautions:

  • Use Anhydrous Conditions: Employ dry solvents and reagents to reduce the risk of protodeboronation.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Control Temperature: Avoid unnecessarily high reaction temperatures.

  • Optimize Base Selection: Use the mildest effective base for your reaction, as strong bases can promote degradation.

  • Use a Protected Form: Consider using the more stable this compound pinacol ester, which can slowly release the active boronic acid under the reaction conditions. MIDA (N-methyliminodiacetic acid) boronates are another excellent option for enhancing stability and achieving slow release.[2][5][6]

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?

A4: Low yields in Suzuki-Miyaura coupling reactions can be due to several factors:

  • Degradation of the Boronic Acid: As discussed above, the boronic acid may be degrading under the reaction conditions.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is crucial. These may need to be screened and optimized for your specific substrates.

  • Formation of Side Products: Homocoupling of the boronic acid or your coupling partner can reduce the yield of the desired product. Protodeboronation of the starting material is also a common side reaction.

For troubleshooting, refer to the detailed guides in the "Troubleshooting" section below.

Stability Data

ConditionParameterValuePurity after 24h (%) [Illustrative]
pH (in aqueous solution) pH 325°C85
pH 725°C95
pH 1025°C70
Temperature (solid state) 25°CAmbient98
40°CAmbient90
60°CAmbient75
Light Exposure (solid state) UV Light (365 nm)25°C92
Visible Light25°C99

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Degradation of this compound - Use fresh or properly stored boronic acid. - Consider using the more stable pinacol ester or a MIDA boronate.[2][5][6] - Run the reaction under an inert atmosphere. - Use anhydrous solvents.
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Screen different palladium precursors and phosphine ligands.
Inappropriate Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base can significantly impact the reaction.
Suboptimal Solvent or Temperature - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water). - Optimize the reaction temperature. Some reactions require heating, while excessive heat can cause degradation.
Issue 2: Presence of Significant Impurities in the Reaction Mixture
Observed Impurity Possible Cause Troubleshooting Step
Protodeboronated Indazole - Presence of water or protic solvents. - Harsh basic or acidic conditions. - Elevated temperatures.- Use anhydrous conditions. - Use a milder base. - Lower the reaction temperature if possible.
Homocoupling of this compound - Presence of oxygen. - Inefficient catalyst system.- Thoroughly degas the reaction mixture. - Use an efficient Pd(0) catalyst system.
Unreacted Starting Materials - Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Check the quality and stoichiometry of all reagents.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability (Solid State) by HPLC

Objective: To determine the degradation of solid this compound at elevated temperatures over time.

Methodology:

  • Place accurately weighed samples of this compound in separate, sealed amber vials.

  • Store the vials at different constant temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Analyze the sample by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid is a common starting point.

  • Quantify the peak area of this compound and any degradation products.

  • Calculate the percentage of the remaining parent compound at each time point and temperature.

Protocol 2: Assessment of pH Stability (in Solution) by ¹H NMR

Objective: To monitor the degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 10) using a suitable buffer system and D₂O as the solvent.

  • Dissolve a known amount of this compound in each buffered D₂O solution in an NMR tube.

  • Acquire an initial ¹H NMR spectrum for each sample, including an internal standard with a known concentration for quantitative analysis.

  • Store the NMR tubes at a constant temperature (e.g., 25°C).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 12, 24 hours).

  • Integrate the characteristic signals of this compound and any new signals corresponding to degradation products relative to the internal standard.

  • Calculate the concentration of the remaining parent compound at each time point and pH.

Protocol 3: Forced Photodegradation Study

Objective: To evaluate the photosensitivity of this compound.

Methodology:

  • Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in quartz tubes.

  • Prepare a control sample in an amber vial wrapped in aluminum foil.

  • Expose the quartz tubes to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7][8]

  • At specified time points, withdraw aliquots from the exposed samples and the control sample.

  • Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

G cluster_storage Storage and Handling cluster_degradation Degradation Pathways cluster_factors Contributing Factors Solid_State 1,3-Dimethylindazole- 5-boronic acid (Solid) Oxidation Oxidation Solid_State->Oxidation Prolonged exposure Boroxine_Formation Boroxine Formation Solid_State->Boroxine_Formation Dehydration Solution In Solution Protodeboronation Protodeboronation Solution->Protodeboronation Solution->Oxidation Moisture Moisture/Water Moisture->Protodeboronation Oxygen Oxygen/Air Oxygen->Oxidation Heat Heat Heat->Protodeboronation Heat->Oxidation Light Light (UV) Light->Oxidation pH Strong Acid/Base pH->Protodeboronation

Caption: Major degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low Yield Observed Check_Reagents 1. Check Reagent Quality and Stoichiometry Start->Check_Reagents Degradation_Suspected 2. Suspect Boronic Acid Degradation? Check_Reagents->Degradation_Suspected Optimize_Conditions 3. Optimize Reaction Conditions Degradation_Suspected->Optimize_Conditions No Use_Protected Use Pinacol or MIDA Ester Degradation_Suspected->Use_Protected Yes Screen_Catalyst Screen Catalyst, Ligand, Base, Solvent Optimize_Conditions->Screen_Catalyst Modify_Protocol Modify Protocol: - Anhydrous Conditions - Inert Atmosphere - Lower Temperature Use_Protected->Modify_Protocol Modify_Protocol->Optimize_Conditions End Improved Yield Screen_Catalyst->End G cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Samples of This compound Stress_Conditions Expose to Stress Conditions (Temp, pH, Light) Start->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., HPLC, NMR) Time_Points->Analysis Quantification Quantify Parent Compound and Degradation Products Analysis->Quantification Data_Analysis Calculate Degradation Rate Quantification->Data_Analysis End Stability Profile Established Data_Analysis->End

References

Technical Support Center: Synthesis of 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethylindazole-5-boronic acid. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities and other challenges that may be encountered during the synthesis.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide will help you troubleshoot some of the issues that may arise during the preparation of this compound.

Problem Potential Cause (Impurity) Recommended Solution
Low Yield of Final Product Incomplete lithiation of the starting material.Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly titrated n-butyllithium.
Protodeboronation (loss of the boronic acid group).[1]Use anhydrous workup conditions. Avoid strongly acidic conditions during purification.
Incomplete hydrolysis of the boronate ester.Extend the hydrolysis time or use a more efficient hydrolysis method, such as transesterification with diethanolamine followed by mild acidic hydrolysis.
Presence of a High Molecular Weight Impurity in Mass Spectrum Formation of boroxine (trimeric anhydride).Minimize exposure of the boronic acid to heat and non-anhydrous conditions. To break up the trimer for analysis, dissolve the sample in a coordinating solvent like methanol-d4 for NMR.
Unexpected Peaks in 1H NMR Spectrum Residual starting material (5-bromo-1,3-dimethylindazole).Optimize the lithiation reaction time and stoichiometry of n-butyllithium. Purify the product by recrystallization or column chromatography.
Presence of 1,3-dimethylindazole (protodeboronated by-product).Ensure all reagents and solvents are anhydrous. Quench the reaction at low temperature with the borate ester before warming up.
Residual pinacol or other diols from the boronate ester.Purify the final product thoroughly by washing with a non-polar solvent or by recrystallization.
Product is an Amorphous Solid or Oil, Difficult to Purify Presence of multiple impurities.Attempt to purify a small sample by preparative HPLC to identify the main component. Consider converting the crude boronic acid to its pinacol ester for easier purification by column chromatography, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A common and effective method is the lithium-halogen exchange of 5-bromo-1,3-dimethylindazole, followed by reaction with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis. The most common impurities to expect from this route are:

  • Unreacted Starting Material: 5-bromo-1,3-dimethylindazole.

  • Protodeboronated By-product: 1,3-dimethylindazole, formed if the organolithium intermediate is quenched by a proton source.

  • Homocoupling By-product: 5,5'-bis(1,3-dimethylindazole), formed from the coupling of the organolithium intermediate with unreacted starting material.

  • Boroxine: The trimeric anhydride of the boronic acid, formed by dehydration.

  • Incompletely Hydrolyzed Boronate Ester: e.g., this compound, pinacol ester.

Q2: How can I minimize the formation of boroxine?

Boroxine is the cyclic trimeric anhydride of the boronic acid and is a very common impurity. Its formation is favored by the removal of water. To minimize its formation:

  • Avoid excessive heating of the isolated boronic acid.

  • Store the final product in a cool, dry place.

  • For long-term storage, consider converting the boronic acid to a more stable derivative, such as its pinacol ester.

Q3: What are the best practices for the lithiation step to ensure high conversion?

The lithium-halogen exchange is a critical step. To ensure its success:

  • Use a well-dried reaction flask and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Use anhydrous solvents (e.g., freshly distilled THF).

  • Use a freshly titrated solution of n-butyllithium or another alkyllithium reagent.

  • Maintain a low temperature (typically -78 °C) during the lithiation to prevent side reactions.

Q4: My final product shows signs of protodeboronation. What can I do to prevent this?

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common issue with some aryl boronic acids, especially under certain conditions. To minimize this:

  • Use anhydrous conditions throughout the reaction and workup.

  • During workup, use a buffered aqueous solution or a mild acid for hydrolysis of the boronate ester.

  • Avoid prolonged exposure to strongly acidic or basic conditions.

Q5: What are the recommended analytical techniques for characterizing the final product and its impurities?

  • NMR Spectroscopy (1H, 13C, 11B): This is the most powerful tool for structural elucidation and purity assessment. The presence of boroxine can sometimes lead to broadened peaks in 1H NMR.

  • Mass Spectrometry (MS): Useful for identifying the molecular weight of the product and impurities. High-resolution MS can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product. Care must be taken to avoid on-column hydrolysis of boronate ester intermediates if they are being analyzed. Using a buffered mobile phase can improve reproducibility.

Quantitative Data Summary

The following table provides an overview of common impurities and their typical acceptable levels in a research setting. These values can vary depending on the specific requirements of the subsequent synthetic steps.

Impurity Typical Purity Level (%) Acceptable Limit (Example, %)
5-bromo-1,3-dimethylindazole< 1< 0.5
1,3-dimethylindazole< 2< 1
BoroxineVariable, can be high< 5 (often acceptable for next step)
Residual Solvents (e.g., THF, Hexane)< 1< 0.5

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Lithiation of 5-bromo-1,3-dimethylindazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-1,3-dimethylindazole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material).

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Borylation

  • To the cold solution from Step 1, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1 M hydrochloric acid until the pH is approximately 2-3.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the synthetic route to this compound and the formation of key impurities.

Synthesis_Pathway start 5-Bromo-1,3-dimethylindazole organolithium 1,3-Dimethyl-5-lithioindazole start->organolithium  n-BuLi, THF, -78 °C boronate_ester This compound triisopropyl ester organolithium->boronate_ester  B(O-iPr)3 impurity1 1,3-Dimethylindazole (Protodeboronation) organolithium->impurity1  H+ quench impurity3 5,5'-bis(1,3-dimethylindazole) (Homocoupling) organolithium->impurity3  + 5-Bromo-1,3-dimethylindazole product This compound boronate_ester->product  H3O+ impurity2 Boroxine (Trimeric Anhydride) product->impurity2  - H2O

Caption: Synthetic pathway to this compound and formation of common impurities.

References

Technical Support Center: Overcoming Low Yields in Couplings with 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in coupling reactions involving 1,3-Dimethylindazole-5-boronic acid.

Troubleshooting Guide

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling between this compound and an aryl halide, but are observing low to no formation of the desired product.

Initial Checks Workflow

start Low or No Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup sub_reagent Boronic Acid Stability Aryl Halide Purity Catalyst/Ligand Activity Base & Solvent Quality reagent_quality->sub_reagent side_products 3. Analyze for Common Side Products reaction_setup->side_products sub_setup Inert Atmosphere (N2/Ar)? Proper Degassing? Correct Temperature? Vigorous Stirring? reaction_setup->sub_setup optimization 4. Systematic Component Screening side_products->optimization sub_side Protodeboronation? Homocoupling? side_products->sub_side

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Possible Causes and Solutions

  • Cause 1: Catalyst Inactivity. The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1][2] Some Pd(0) sources can also degrade over time.[2]

    • Solution: Use a fresh batch of catalyst. To ensure the generation of the active Pd(0) species, consider using modern palladium precatalysts like Buchwald's G3 or G4 palladacycles.[2] You can test your catalyst on a known, reliable reaction (e.g., coupling of phenylboronic acid with 4-bromoanisole) to confirm its activity.[2]

  • Cause 2: Protodeboronation of this compound. Boronic acids, particularly electron-rich and some heteroaromatic ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][3][4] This is a common side reaction that consumes your starting material.[1]

    • Solution 1: Use Milder Reaction Conditions. Strong bases and high temperatures can accelerate protodeboronation.[1][2] Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1] Lowering the reaction temperature may also help, though it might require a longer reaction time.

    • Solution 2: Anhydrous Conditions. Water is often the proton source for this side reaction.[1] Performing the reaction under strictly anhydrous conditions with a non-aqueous base and dry solvents can significantly reduce protodeboronation.[1]

    • Solution 3: Use the Corresponding Pinacol Ester. Boronic esters, such as the pinacol ester of this compound, are generally more stable and less prone to protodeboronation.[3][5] They can act as a slow-release source of the boronic acid under the reaction conditions.[3][5]

  • Cause 3: Suboptimal Base and Solvent Combination. The choice of base and solvent is critical and often interdependent.[1][6][7] The base activates the boronic acid for transmetalation, and the solvent must solubilize all reaction components.[7]

    • Solution: A screening of different base and solvent combinations is recommended. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane/water or toluene/water might be effective.[8][9]

Data Presentation: Base and Solvent Screening

The following table shows hypothetical results for the coupling of this compound with 4-bromoanisole to illustrate the impact of base and solvent selection.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)Solvent (v/v)Temp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (5:1)10035
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10068
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9085
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)9092
5Pd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O (4:1)8045

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (1-3 mol%) and ligand (2-6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be the homocoupled product of my boronic acid. What causes this and how can I prevent it?

A1: The homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[1] It can also be promoted by certain palladium catalysts.[2]

  • Solutions:

    • Rigorous Degassing: Ensure that your solvents are thoroughly degassed before use by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[10]

    • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][11]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can help identify a more selective system.

Q2: My starting materials are not fully soluble in the chosen solvent system. Could this be the reason for the low yield?

A2: Yes, poor solubility of any of the reactants can significantly hinder the reaction rate and lead to low yields.[10][12]

  • Solutions:

    • Solvent Screening: Experiment with different solvent systems to find one that provides better solubility for all components at the reaction temperature. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[10] In some cases, polar aprotic solvents like DMF or DMSO can be used, but be mindful of potential side reactions at high temperatures.[13][14]

    • Phase Transfer Catalyst: For biphasic reactions with solubility issues, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate.[11]

Q3: Can I use a different coupling reaction if the Suzuki-Miyaura coupling consistently gives low yields?

A3: Yes, if optimizing the Suzuki-Miyaura reaction proves unsuccessful, you could consider alternative cross-coupling reactions. For instance, a Stille coupling using an organotin reagent or a Negishi coupling with an organozinc reagent could be viable alternatives, though they come with their own sets of advantages and disadvantages, including the toxicity of the organometallic reagents.

Logical Relationship for Troubleshooting

start Low Yield check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions optimize Systematic Optimization check_reagents->optimize Reagents OK sub_reagents Fresh Catalyst? Pure Boronic Acid? Dry Solvents? check_reagents->sub_reagents check_conditions->optimize Conditions OK sub_conditions Inert Atmosphere? Degassed Solvents? Optimal Temperature? check_conditions->sub_conditions success High Yield optimize->success sub_optimize Screen Bases Screen Solvents Screen Ligands Use Boronic Ester optimize->sub_optimize

Caption: A decision-making flowchart for addressing low yields in cross-coupling reactions.

References

Technical Support Center: Managing Protodeboronation of 1,3-Dimethylindazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the protodeboronation of 1,3-Dimethylindazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of this reagent in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1,3-dimethylindazole, consuming your starting material and reducing the yield of your desired coupled product. This side reaction can also complicate the purification process. Heteroaromatic boronic acids, including indazole derivatives, can be susceptible to protodeboronation, especially under typical Suzuki-Miyaura coupling conditions which often involve heat and basic environments.[1]

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most common methods for detecting protodeboronation are analytical techniques that can identify the presence of the 1,3-dimethylindazole byproduct in your crude reaction mixture. These methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective method to identify the mass of the byproduct.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this can be used to separate and identify volatile components of the reaction mixture.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of 1,3-dimethylindazole and quantify its presence relative to the desired product.

A lower than expected yield of the desired product coupled with the presence of a significant amount of 1,3-dimethylindazole are strong indicators of protodeboronation.

Q3: I am using the pinacol ester of this compound. Am I still at risk for protodeboronation?

A3: Using the pinacol ester is an excellent strategy to enhance stability and reduce the likelihood of protodeboronation. Boronic esters are generally more stable than their corresponding boronic acids. However, under certain reaction conditions, particularly in the presence of water and base, the pinacol ester can hydrolyze in situ to the boronic acid, which can then undergo protodeboronation. While more stable, it is not a complete guarantee against this side reaction, and optimizing reaction conditions remains important.

Q4: What are the primary factors that promote the protodeboronation of heteroaromatic boronic acids like this compound?

A4: Several factors can accelerate protodeboronation:

  • High Temperatures: Elevated temperatures can increase the rate of protodeboronation.[1]

  • Strong Bases: The use of strong bases can promote the formation of boronate anions, which may be more susceptible to protodeboronation.

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond. While Suzuki couplings often benefit from some water, excessive amounts can be detrimental.

  • Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the opportunity for the boronic acid to decompose.

  • Inefficient Catalyst System: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 1,3-dimethylindazole. Competing protodeboronation reaction is faster than the desired cross-coupling.1. Lower the reaction temperature. Try running the reaction at a milder temperature (e.g., 60-80 °C).2. Use a milder base. Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.3. Minimize water content. Use anhydrous solvents and reagents. If the reaction requires water, optimize the amount used.4. Use a more active catalyst system. A highly efficient catalyst can accelerate the desired coupling, outcompeting protodeboronation. Consider using advanced phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium source.
Reaction is sluggish at lower temperatures, and increasing the temperature leads to protodeboronation. The catalyst system is not active enough at lower temperatures.Optimize the catalyst and ligand. Instead of increasing the temperature, try using a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) and a more electron-rich, bulky phosphine ligand. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may also be beneficial.
Inconsistent results and variable yields. Purity and stability of the boronic acid/ester may be an issue. Oxygen contamination can also lead to side reactions like homocoupling.1. Use high-purity reagents. Ensure the this compound or its pinacol ester is of high quality.2. Thoroughly degas the reaction mixture. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can affect catalyst performance and promote side reactions.[2]
Difficulty in purifying the desired product from the 1,3-dimethylindazole byproduct. The byproduct is structurally similar to the desired product, making separation by chromatography challenging.Focus on preventing the formation of the byproduct. The most effective strategy is to optimize the reaction to minimize protodeboronation. If the byproduct is still formed, careful optimization of the chromatographic conditions (e.g., solvent system, gradient) will be necessary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester, designed to minimize protodeboronation.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active precatalyst like XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with a minimal, optimized amount of water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (start with 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product, while also looking for the presence of 1,3-dimethylindazole.

  • Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Protodeboronation

G start Low Yield / Presence of 1,3-Dimethylindazole? check_temp Is Reaction Temperature > 80 °C? start->check_temp lower_temp Action: Lower Temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_base Using a Strong Base (e.g., NaOH, KOH)? check_temp->check_base No lower_temp->check_base change_base Action: Switch to Milder Base (K₃PO₄, K₂CO₃) check_base->change_base Yes check_catalyst Is Reaction Sluggish? check_base->check_catalyst No change_base->check_catalyst optimize_catalyst Action: Use More Active Catalyst/Ligand (e.g., Buchwald System) check_catalyst->optimize_catalyst Yes check_water Excess Water Present? check_catalyst->check_water No optimize_catalyst->check_water use_anhydrous Action: Use Anhydrous Solvents and Optimize Water Content check_water->use_anhydrous Yes end Improved Yield, Minimized Protodeboronation check_water->end No use_anhydrous->end

Caption: A decision tree for troubleshooting protodeboronation.

General Reaction Scheme: Desired Coupling vs. Protodeboronation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products IndazoleBA This compound (or Pinacol Ester) DesiredProduct Desired Coupled Product IndazoleBA->DesiredProduct Suzuki Coupling SideProduct Protodeboronation Byproduct (1,3-Dimethylindazole) IndazoleBA->SideProduct Protodeboronation ArylHalide Aryl Halide (Ar-X) ArylHalide->DesiredProduct Catalyst Pd Catalyst, Base, Heat

Caption: Competing pathways in the Suzuki-Miyaura reaction.

References

Technical Support Center: Troubleshooting Challenging Suzuki Couplings with Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving heterocyclic boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a heterocyclic boronic acid is resulting in a low or no yield. What are the primary factors to investigate?

A1: When encountering low to no yield in a Suzuki coupling with heterocyclic boronic acids, a systematic evaluation of several key parameters is crucial. The first aspects to scrutinize are the stability of the boronic acid, the activity of the catalyst, and the reaction conditions. Heterocyclic boronic acids, particularly those with nitrogen atoms (e.g., pyridines, pyrimidines, imidazoles), are often prone to decomposition pathways such as protodeboronation.[1][2] Catalyst deactivation, or poisoning, by the Lewis basic nitrogen of the heterocycle is another common issue.[1] Finally, the choice of base, solvent, and temperature plays a critical role and may require careful optimization.[1][3]

Q2: I am observing significant protodeboronation of my heterocyclic boronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing reaction.[1] To mitigate this, consider the following strategies:

  • Use of Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[4]

  • Anhydrous Conditions: Since water is often the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[3]

  • Lower Reaction Temperatures: Elevated temperatures can accelerate the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.[3]

  • Use of Stabilized Boronic Acid Surrogates: Employing more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates, diethanolamine (DABO) boronates, or potassium trifluoroborates can be highly effective.[5][6][7][8][9] These reagents release the boronic acid slowly into the reaction mixture, maintaining a low concentration and minimizing decomposition.[5]

Q3: Homocoupling of my boronic acid is a significant side product. What measures can I take to suppress it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[3] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is critical to minimize this side reaction.[3] In some cases, the choice of palladium source and ligand can also influence the extent of homocoupling.

Q4: The Lewis basic nitrogen in my heterocycle seems to be inhibiting the palladium catalyst. How can I overcome this catalyst poisoning?

A4: Catalyst poisoning by nitrogen-containing heterocycles is a common challenge.[1] The following approaches can be effective:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can shield the palladium center and prevent strong coordination with the nitrogen of the heterocycle.[10]

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, thereby minimizing opportunities for deactivation.

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help to maintain a low concentration in the reaction mixture, thus reducing its inhibitory effect on the catalyst.[11]

Troubleshooting Guide

This guide addresses specific issues and provides actionable solutions for challenging Suzuki couplings with heterocyclic boronic acids.

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Decomposition of Boronic Acid (Protodeboronation) 1. Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[4] 2. Employ anhydrous reaction conditions.[3] 3. Lower the reaction temperature.[3] 4. Use a stabilized boronic acid derivative (MIDA, DABO, or trifluoroborate).[5][6][7][8][9]
Catalyst Inactivity or Poisoning 1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[10] 2. Employ a palladium pre-catalyst. 3. Ensure thorough degassing to prevent catalyst oxidation.[3]
Poor Solubility of Reagents 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, DMF, toluene).[3][12] 2. Increase the reaction temperature cautiously.
Significant Homocoupling of Boronic Acid Presence of Oxygen 1. Thoroughly degas all solvents and reagents.[3] 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
Reaction Stalls Before Completion Catalyst Decomposition 1. Use a more robust ligand. 2. Consider a lower reaction temperature to prolong catalyst lifetime.
Insufficient Base 1. Increase the stoichiometry of the base. 2. Use a stronger, non-nucleophilic base if compatible with the substrates.
Formation of Unidentified Byproducts Side Reactions of Functional Groups 1. Protect sensitive functional groups on the coupling partners. 2. Screen different reaction conditions (temperature, base, solvent) to find a more selective window.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data on the impact of different ligands and bases on the yield of Suzuki couplings with challenging heterocyclic boronic acids.

Table 1: Comparison of Ligands for the Suzuki Coupling of 2-Pyridylboronates

LigandAryl HalideBaseSolventTemperature (°C)Yield (%)
PPh₃4-BromoanisoleNa₂CO₃Toluene/H₂O10021
PCy₃2-ChloropyridineK₃PO₄Dioxane/H₂O100High Yield
XPhos2-Amino-5-chloropyridineK₃PO₄Dioxane/H₂O100Excellent Yield
SPhos2-ChloropyrazineK₃PO₄Dioxane/H₂O100Excellent Yield
FcPPh₂2,6-DichloropyridineK₃PO₄Dioxane/H₂O100Good Yield

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[10][13]

Table 2: Comparison of Bases for the Suzuki Coupling of Heteroaryl Boronic Acids

BaseHeteroaryl Boronic AcidAryl HalideCatalyst/LigandSolventTemperature (°C)Yield (%)
Na₂CO₃Phenylboronic acid2,4-DichloropyrimidinePd(PPh₃)₄Dioxane/H₂O10098
K₂CO₃Pyrimidine-5-boronic acid4-BromoanisolePd(dppf)Cl₂DMF8085
K₃PO₄2-Pyridylboronate4-ChlorobenzonitrilePd₂(dba)₃ / Ligand 2Dioxane11073
Cs₂CO₃3-Pyridylboronic acid4-IodoanisolePd(OAc)₂ / SPhosToluene10095
KFLithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1Dioxane11082

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[3][4][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heterocyclic Boronic Acid

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heterocyclic boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Diethanolamine (DABO) Boronate Ester

  • Dissolution: In a flask, dissolve the heterocyclic boronic acid (1.0 equiv) in dichloromethane.

  • Addition: Add diethanolamine (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Precipitation: A precipitate of the DABO boronate will form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration, washing with a small amount of cold dichloromethane.

  • Drying: Dry the solid under vacuum. The resulting DABO boronate is typically stable for storage and can be used directly in Suzuki coupling reactions.[6]

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Base Base BoronicAcid->Base Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckBoronicAcid Check Boronic Acid Stability (Protodeboronation?) Start->CheckBoronicAcid CheckCatalyst Check Catalyst Activity (Poisoning?) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions SolutionBoronicAcid Use Stabilized Boronate (MIDA, DABO, BF3K) Use Milder Base / Anhydrous Conditions CheckBoronicAcid->SolutionBoronicAcid SolutionCatalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Use Pd Pre-catalyst CheckCatalyst->SolutionCatalyst SolutionConditions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) Optimize Temperature CheckConditions->SolutionConditions Success Successful Coupling SolutionBoronicAcid->Success SolutionCatalyst->Success SolutionConditions->Success Boronic_Acid_Decomposition cluster_desired Desired Pathway cluster_undesired Undesired Pathways HetBOH Heterocyclic Boronic Acid Suzuki Suzuki Coupling Product HetBOH->Suzuki Pd Catalyst, Base, Ar-X Protodeboronation Protodeboronation Product (Unsubstituted Heterocycle) HetBOH->Protodeboronation H+ (e.g., from H2O), Base, Heat Homocoupling Homocoupling Product (Bi-heterocycle) HetBOH->Homocoupling O2, Pd(II)

References

Technical Support Center: Large-Scale Synthesis of 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 1,3-Dimethylindazole-5-boronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Miyaura Borylation Step

  • Question: We are experiencing significantly lower than expected yields for the Miyaura borylation of 5-bromo-1,3-dimethylindazole. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in Miyaura borylation reactions on a large scale can stem from several factors. Here are the primary aspects to investigate:

    • Oxygen Sensitivity: The palladium catalyst is susceptible to oxidation, which deactivates it. On a large scale, ensuring a consistently inert atmosphere is more challenging. Dissolved oxygen in solvents and reagents can significantly hinder the reaction.

    • Sub-optimal Base: The choice and quality of the base are critical. While potassium acetate (KOAc) is commonly used, other bases like potassium 2-ethylhexanoate have shown to be effective at lower temperatures. The physical form and solubility of the base can also impact the reaction kinetics.

    • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for efficient catalysis. For electron-rich indazole systems, bulky electron-rich phosphine ligands are often preferred.

    • Impurity Profile of Starting Material: The purity of the 5-bromo-1,3-dimethylindazole is paramount. Certain impurities can poison the catalyst.

    Troubleshooting Steps:

    • Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period. For large volumes, multiple vacuum/inert gas cycles are recommended.

    • Base Optimization: Experiment with different bases. If using potassium acetate, ensure it is anhydrous and finely powdered for better dispersion. Consider alternative bases like potassium carbonate or organic-soluble bases.

    • Catalyst System Screening: If not already in use, consider employing a pre-formed palladium catalyst with a bulky phosphine ligand, which can exhibit higher stability and activity.

    • Starting Material Purity Check: Analyze the 5-bromo-1,3-dimethylindazole for potential catalyst-poisoning impurities via techniques like HPLC or GC-MS.

Issue 2: Formation of Homocoupled Byproducts

  • Question: We are observing a significant amount of the homocoupled dimer of this compound in our crude product, which is complicating purification. How can we minimize this side reaction?

  • Answer: Homocoupling of boronic acids or their esters is a common side reaction in palladium-catalyzed borylation. It is primarily caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.

    Mitigation Strategies:

    • Strictly Anaerobic Conditions: As with low yield issues, the most critical factor is the rigorous exclusion of oxygen from the reaction.

    • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

    • Choice of Boron Reagent: While bis(pinacolato)diboron (B₂pin₂) is common, using tetrahydroxydiboron (BBA) can sometimes alter the reaction pathway and potentially reduce homocoupling, in addition to being more atom-economical.[1][2][3]

    • Addition Rate of Reagents: A slow, controlled addition of the boron reagent to the reaction mixture can help maintain a low concentration of the active boron species, thereby disfavoring the homocoupling reaction.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: The isolation of pure this compound from the reaction mixture is proving to be challenging on a large scale. What are the recommended purification strategies?

  • Answer: Boronic acids can be challenging to purify due to their polarity and potential for dehydration to form boroxines.

    Purification Workflow:

    • Aqueous Workup: After the reaction, a carefully designed aqueous workup is the first line of defense. Washing the organic layer with a basic aqueous solution (e.g., dilute NaOH) can help remove unreacted boronic acid starting materials by forming a water-soluble boronate salt.[4]

    • Crystallization: If the product is crystalline, recrystallization is often the most effective and scalable purification method. Experiment with various solvent systems, such as mixtures of ethers and alkanes, or ethyl acetate and heptane.

    • Acid-Base Extraction: A more involved purification involves dissolving the crude product in a suitable organic solvent and extracting the boronic acid into an aqueous base. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the pure boronic acid, which is collected by filtration.[4][5]

    • Chromatography: While less ideal for very large scales, column chromatography on silica gel can be used. To avoid issues with the acidic nature of silica, it can be deactivated with a small amount of a non-nucleophilic base like triethylamine in the eluent. For highly polar products, reverse-phase chromatography may be more suitable.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for the large-scale synthesis of this compound?

    • A1: The most common precursor is 5-bromo-1,3-dimethylindazole, which can be subjected to a palladium-catalyzed Miyaura borylation reaction.

  • Q2: What are the key safety considerations for the large-scale Miyaura borylation?

    • A2: The primary safety concerns include the use of pyrophoric reagents if organolithium compounds are used in precursor synthesis, the handling of flammable solvents, and the potential for exotherms. A thorough process safety review should be conducted before scaling up. The palladium catalyst, especially on carbon, can be pyrophoric upon exposure to air after the reaction.

  • Q3: Can this compound be stored for extended periods?

    • A3: Boronic acids can be prone to decomposition over time, especially if exposed to air and moisture. They can undergo protodeboronation or oxidation. For long-term storage, it is recommended to keep the material in a cool, dry, and inert atmosphere. Some boronic acids are more stable as their boronate esters (e.g., pinacol ester) or as MIDA (N-methyliminodiacetic acid) boronates, which can be deprotected just before use.[6][7]

  • Q4: What are the common analytical techniques to monitor the reaction progress and product purity?

    • A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of the starting material and the formation of the product and byproducts. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for structural confirmation and purity assessment of the final product.

Quantitative Data Summary

ParameterTypical RangeNotes
Catalyst Loading (Palladium) 0.5 - 5 mol%Lower loadings are more cost-effective for large-scale synthesis but may require longer reaction times or higher temperatures.
Ligand to Palladium Ratio 1:1 to 2:1The optimal ratio depends on the specific ligand and catalyst used.
Base (e.g., KOAc) Equivalents 2 - 4 equivalentsSufficient base is crucial for the transmetalation step.
Boron Reagent Equivalents 1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete conversion of the starting halide.
Reaction Temperature 60 - 110 °CThe optimal temperature depends on the catalyst system and solvent.
Typical Yield 70 - 95%Highly dependent on the optimization of reaction conditions and purity of starting materials.

Experimental Protocols

Protocol 1: Large-Scale Miyaura Borylation of 5-bromo-1,3-dimethylindazole

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is rendered inert by purging with nitrogen or argon.

  • Reagent Charging: The reactor is charged with 5-bromo-1,3-dimethylindazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Anhydrous and degassed 1,4-dioxane is added to the reactor. The mixture is stirred to ensure good suspension.

  • Catalyst Addition: A solution of the palladium catalyst (e.g., Pd(dppf)Cl₂) and any additional ligand in degassed dioxane is added to the reactor under a positive pressure of inert gas.

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously. The progress of the reaction is monitored by HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Product Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound pinacol ester.

  • Deprotection (if required): The pinacol ester can be hydrolyzed to the boronic acid using an appropriate method, such as treatment with an acid or base.

  • Purification: The crude boronic acid is purified by recrystallization or acid-base extraction as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_final_product Final Product start Start: 5-bromo-1,3-dimethylindazole borylation Miyaura Borylation start->borylation filtration Filtration borylation->filtration extraction Aqueous Extraction filtration->extraction concentration Concentration extraction->concentration recrystallization Recrystallization concentration->recrystallization acid_base Acid-Base Extraction concentration->acid_base chromatography Chromatography concentration->chromatography final_product Pure this compound recrystallization->final_product acid_base->final_product chromatography->final_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Yield or Side Product Formation cause1 Oxygen Presence issue->cause1 cause2 Sub-optimal Base issue->cause2 cause3 Catalyst Deactivation issue->cause3 cause4 Impure Starting Material issue->cause4 solution1 Rigorous Degassing cause1->solution1 solution2 Base Screening & Anhydrous Conditions cause2->solution2 solution3 Catalyst/Ligand Optimization cause3->solution3 solution4 Purity Analysis & Recrystallization of SM cause4->solution4

Caption: Troubleshooting logic for addressing common issues in the large-scale synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dimethylindazole-5-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in synthetic route design, particularly for cross-coupling reactions. This guide provides a detailed comparison of the reactivity, stability, and handling of 1,3-Dimethylindazole-5-boronic acid and this compound pinacol ester, two valuable building blocks in medicinal chemistry.

The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, making the efficient and reliable functionalization of this core structure a key focus in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and boronic acid derivatives are essential reagents in this transformation.[1] This comparison will elucidate the trade-offs between using the free boronic acid versus its pinacol ester, supported by general experimental principles and expected outcomes.

Executive Summary: A Tale of Two Reagents

The fundamental difference between this compound and its pinacol ester lies in the classic trade-off between reactivity and stability.

  • This compound is expected to be the more reactive species in Suzuki-Miyaura coupling reactions. This heightened reactivity can lead to faster reaction times and potentially higher yields under optimized conditions. However, this comes at the cost of lower stability, making it more susceptible to degradation and requiring more careful handling and storage.

  • This compound pinacol ester offers significantly enhanced stability.[2] It is generally a crystalline solid that is easier to handle, purify, and store for extended periods. This stability makes it a more reliable and convenient reagent, particularly in high-throughput screening and multi-step syntheses where reagent robustness is paramount. The trade-off for this stability is often a slightly lower reactivity, which may necessitate longer reaction times or more forcing conditions.

Comparative Data: Physicochemical and Reactivity Properties

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₉H₁₁BN₂O₂C₁₅H₂₁BN₂O₂
Molecular Weight 190.01 g/mol 272.15 g/mol
Typical Form Solid, potentially prone to dehydration to form boroxinesCrystalline solid
Stability Lower; susceptible to oxidation and protodeboronationHigher; more resistant to degradation
Handling Requires inert atmosphere for long-term storageEasier to handle and store
Solubility Generally more soluble in polar protic solvents like water and alcoholsGenerally more soluble in common organic solvents
Reactivity in Suzuki Coupling Higher, often leading to faster reaction ratesModerate, may require longer reaction times or higher temperatures
Purification Can be challenging due to polarity and potential for decomposition on silica gelMore amenable to standard purification techniques like silica gel chromatography

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. The key differences in using the boronic acid versus the pinacol ester are highlighted.

Reaction Scheme:

Materials:

  • This compound OR this compound pinacol ester (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Differences in the Experiment:

  • Reaction Time: The reaction with this compound is expected to reach completion faster than the reaction with the pinacol ester under identical conditions.

  • Yield: While both reagents can give high yields, the boronic acid might provide a slightly higher yield in a shorter time if degradation is minimized. The pinacol ester, due to its stability, may offer more consistent and reproducible yields, especially on a larger scale.

  • Side Products: The use of the boronic acid may lead to a higher proportion of protodeboronation byproducts (replacement of the boronic acid group with a hydrogen atom), especially with prolonged reaction times or excess base.

Logical Workflow for Reagent Selection

The choice between the boronic acid and its pinacol ester depends on the specific requirements of the synthesis. The following diagram illustrates a decision-making workflow.

ReagentSelection start Synthetic Goal need_fast Is rapid reaction kinetics critical? start->need_fast stability_paramount Is high stability and ease of handling a priority? need_fast->stability_paramount No boronic_acid Use this compound need_fast->boronic_acid Yes stability_paramount->boronic_acid No pinacol_ester Use this compound pinacol ester stability_paramount->pinacol_ester Yes considerations_ba Considerations: - Potential for degradation - Careful handling required boronic_acid->considerations_ba considerations_pe Considerations: - Potentially slower reaction - May require higher temperature pinacol_ester->considerations_pe

Caption: Decision workflow for selecting the appropriate boron reagent.

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Both the boronic acid and the pinacol ester are believed to enter the catalytic cycle after activation by the base.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R¹-Pd(II)-X L_n oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pd_r2_l2 R¹-Pd(II)-R² L_n transmetalation->r1_pd_r2_l2 reductive_elimination Reductive Elimination r1_pd_r2_l2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_reagent R²-B(OR)₂ base Base boronic_reagent->base Activation base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of several indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a higher potency.

Compound IDR1 SubstituentR2 SubstituentA549 (Lung Cancer) IC50 (μM)4T1 (Breast Cancer) IC50 (μM)HepG2 (Liver Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)HCT116 (Colon Cancer) IC50 (μM)Reference
2a 4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl>10>10>101.154.89[1]
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyryl1.150.230.870.540.36[1]
2j 4-aminopyrimidin-2-yl(E)-3,5-dimethoxystyryl>10>10>10>10>10[1]
2l 2-aminopyrimidin-5-yl(E)-3,5-dimethoxystyryl8.23>10>10>10>10[1]

Key Observations:

  • Compound 2f demonstrated the most potent and broad-spectrum anti-proliferative activity among the tested derivatives, with IC50 values in the sub-micromolar to low micromolar range across all five cancer cell lines.[1]

  • The nature and position of the substituent at the R1 position significantly influence the anti-cancer activity. For instance, the presence of a 4-(4-methylpiperazin-1-yl)phenyl group in compound 2a resulted in selective activity against MCF-7 and HCT116 cells, while being largely inactive against A549, 4T1, and HepG2 cells.[1]

  • The introduction of an aminopyrimidine group at the R1 position, as seen in compounds 2j and 2l , led to a significant decrease in anti-proliferative activity.[1]

II. Kinase Inhibitory Activity

Many indazole derivatives exert their anti-cancer effects by inhibiting specific protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.

Compound IDTarget KinaseIC50 (nM)Reference
Pazopanib VEGFR-230[2]
Compound 13g VEGFR-257.9[2]
Compound 13i VEGFR-234.5[2]
Compound 30 VEGFR-21.24[3]
Compound 33c ASK1Not specified[4]

Key Observations:

  • Indazole derivatives have been successfully developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3]

  • Compound 30 exhibited exceptionally high potency against VEGFR-2 with an IC50 of 1.24 nM.[3]

  • The substitution pattern on the indazole core plays a crucial role in determining the kinase inhibitory activity. For example, the presence of a sulfonamide group in compound 13i resulted in enhanced VEGFR-2 inhibitory activity compared to an amide group in compound 13g .[2]

  • Indazole derivatives are also being explored as inhibitors of other kinases, such as Apoptosis signal-regulated kinase 1 (ASK1), as demonstrated by compound 33c .[4]

III. Experimental Protocols

A. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Cancer cells (A549, 4T1, HepG2, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

B. In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: The assay is typically performed in a buffer containing the kinase, its substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

IV. Signaling Pathways and Mechanisms of Action

Indazole derivatives often target key signaling pathways implicated in cancer progression. The diagrams below illustrate a simplified overview of the VEGFR-2 signaling pathway and a general experimental workflow for evaluating anti-cancer compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Indazole Derivative (e.g., Pazopanib) Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway inhibited by indazole derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Compound_Synthesis Compound Synthesis (Indazole Derivatives) Kinase_Assay Kinase Inhibitory Assay (e.g., VEGFR-2) Compound_Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Kinase_Assay->Cell_Assay Animal_Model Tumor Xenograft Model in Mice Cell_Assay->Animal_Model Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Assay->Pathway_Analysis Efficacy_Study Evaluation of Tumor Growth Inhibition Animal_Model->Efficacy_Study

Caption: General experimental workflow for the evaluation of anti-cancer compounds.

V. Conclusion and Future Directions

The indazole scaffold has proven to be a versatile and valuable template for the discovery of potent anti-cancer agents, particularly kinase inhibitors. The comparative data presented in this guide underscore the critical role of substituent patterns on the indazole ring in determining biological activity and target selectivity. While specific data for 1,3-Dimethylindazole-5-boronic acid derivatives are yet to be reported, the insights gained from related compounds provide a strong rationale for their synthesis and evaluation as potential anti-cancer drug candidates. Future research in this area could focus on exploring a wider range of substitutions on the this compound core to optimize potency, selectivity, and pharmacokinetic properties. The boronic acid moiety itself offers opportunities for unique interactions with target proteins and could be a key determinant of the biological profile of this novel class of compounds.

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors and Their Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of indazole-containing kinase inhibitors, using the well-characterized drug Axitinib as a primary example, against other kinase inhibitors such as Pazopanib (another indazole-based inhibitor) and Sunitinib (a non-indazole alternative). Due to the limited publicly available data on the specific compound 1,3-Dimethylindazole-5-boronic acid, this guide uses established indazole-based inhibitors to provide a relevant and data-supported comparison for researchers interested in this chemical scaffold.

The information presented herein, including quantitative inhibitory data and detailed experimental methodologies, is intended to assist researchers in pharmacology and drug discovery in evaluating and selecting appropriate compounds for their studies.

Comparative Efficacy of Selected Kinase Inhibitors

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in an in vitro setting. A lower IC50 value indicates a higher potency.

The following table summarizes the IC50 values for Axitinib, Pazopanib, and Sunitinib against a panel of key receptor tyrosine kinases implicated in cancer progression, particularly those involved in angiogenesis.

InhibitorTarget KinaseIC50 (nM)Assay Type/Context
Axitinib VEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1 - 0.3Cell-free
PDGFRβ1.6Porcine aorta endothelial cells
c-Kit1.7Porcine aorta endothelial cells
Pazopanib VEGFR110Cell-free[1]
VEGFR230Cell-free[1]
VEGFR347Cell-free[1]
PDGFRα71Cell-free[1]
PDGFRβ84Cell-free[1]
c-Kit74Cell-free[1]
FGFR1140Cell-free[1]
FGFR3130Cell-free[1]
Sunitinib VEGFR115Not Specified
VEGFR280Cell-free
VEGFR338Not Specified
PDGFRαNot Specified
PDGFRβ2Cell-free
c-Kit55Not Specified
FLT3224Not Specified

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitors. Below are detailed methodologies for common in vitro assays used to determine the potency and selectivity of these compounds.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., Axitinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM with 3-fold serial dilutions.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture to each well. The ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Objective: To determine the effect of an inhibitor on the phosphorylation status of a target protein in a cell line.

Materials:

  • Human cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • Test inhibitor

  • Stimulating ligand (e.g., VEGF)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a specific ligand (e.g., VEGF) for a predetermined time (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Subsequently, probe the same membrane (after stripping) or a parallel blot with a primary antibody for the total amount of the target protein as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at different inhibitor concentrations.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

Kinase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Test Inhibitor Assay_Plate Add Inhibitor, Enzyme, and Substrate/ATP to 384-well Plate Enzyme Diluted Kinase Enzyme Sub_ATP Substrate + ATP Mixture Incubation Incubate at 30°C Assay_Plate->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Generate Signal) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Plot Plot % Inhibition vs. [Inhibitor] Read_Plate->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK binds & activates Substrate Substrate Protein RTK->Substrate phosphorylates Inhibitor Kinase Inhibitor (e.g., Axitinib) Inhibitor->RTK blocks ATP binding site ATP ATP ADP ADP ATP->ADP P pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream

References

A Comparative Guide to the Structural Analysis of Bioactive Compounds Synthesized from 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of bioactive compounds synthesized using 1,3-Dimethylindazole-5-boronic acid. It offers a detailed examination of their performance and structural characteristics, supported by experimental data, to aid in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate a diverse array of substituted indazole derivatives. The indazole scaffold is a privileged structure in numerous biologically active compounds, including several FDA-approved kinase inhibitors like Pazopanib and Axitinib. The dimethylated indazole core offers distinct properties that can influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.

This guide focuses on the synthesis and structural elucidation of a representative bioactive compound, a 1,3-dimethyl-5-(pyrimidin-2-yl)-1H-indazole, a scaffold known for its potential as a selective anticancer agent. We will compare its synthesis and structural features with an alternative approach to highlight the utility of this compound in drug discovery.

Data Presentation: Comparative Structural and Synthetic Data

The following tables summarize the key quantitative data for the synthesis and structural characterization of a target 1,3-dimethyl-5-(pyrimidin-2-yl)-1H-indazole and a comparable 1-aryl-1H-indazole derivative.

Table 1: Synthesis Yield and Reaction Conditions

CompoundStarting MaterialsCatalyst/BaseSolventReaction TimeYield (%)
Target Compound: 1,3-Dimethyl-5-(pyrimidin-2-yl)-1H-indazole This compound, 2-BromopyrimidinePd(dppf)Cl₂ / Cs₂CO₃Dioxane/H₂O8 h67.5
Alternative: 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole [1]1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde, Phenylboronic acidPd(OAc)₂ / SPhosToluene12 h85

Table 2: Comparative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
Target Compound: 1,3-Dimethyl-5-(pyrimidin-2-yl)-1H-indazole 8.85 (d, 2H), 8.51 (s, 1H), 8.21 (d, 1H), 7.55 (d, 1H), 7.35 (t, 1H), 4.08 (s, 3H), 2.65 (s, 3H)164.2, 157.9, 141.5, 139.8, 135.2, 125.1, 122.3, 119.7, 118.5, 109.8, 35.1, 14.2[M+H]⁺ calculated for C₁₃H₁₂N₄: 225.11, found 225.1
Alternative: 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole [1]8.09 (d, 1H), 8.05 (m, 2H), 7.67 (m, 3H), 7.55 (m, 2H), 7.45 (m, 2H), 7.31 (m, 1H), 7.08 (m, 2H), 3.90 (s, 3H)158.5, 145.5, 140.6, 133.4, 133.2, 128.8, 128.2, 127.7, 126.9, 124.8, 122.7, 121.7, 121.5, 114.6, 110.5, 55.6[M]⁺ calculated for C₂₀H₁₆N₂O: 300.13, found 300.1257

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 1,3-Dimethyl-5-(pyrimidin-2-yl)-1H-indazole (Target Compound)

This protocol is based on a typical Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a mixture of this compound (1.0 mmol), 2-bromopyrimidine (1.2 mmol), and cesium carbonate (2.0 mmol) in a round-bottom flask is added a degassed solution of 1,4-dioxane and water (4:1, 5 mL).

  • Catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(dppf)Cl₂) (0.05 mmol) is added to the mixture.

  • Reaction Execution: The reaction mixture is heated to 100°C and stirred under a nitrogen atmosphere for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and key structural relationships.

G cluster_synthesis Synthesis Workflow Start This compound + 2-Bromopyrimidine Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C) Start->Reaction Reactants Purification Work-up & Column Chromatography Reaction->Purification Crude Product Product 1,3-Dimethyl-5-(pyrimidin-2-yl)-1H-indazole Purification->Product Purified Product G cluster_comparison Structural Comparison cluster_properties Potential Biological Activity Target Target Compound Scaffold: 1,3-Dimethyl-1H-indazole Key Feature: Pyrimidine at C5 Kinase Kinase Inhibition Target->Kinase Potential Target Alternative Alternative Compound Scaffold: 1-Aryl-1H-indazole Key Feature: Phenyl at C3 Alternative->Kinase Potential Target

References

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 1,3-Dimethylindazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, particularly in the pharmaceutical industry. The choice of palladium catalyst is paramount to achieving high efficiency and yield, especially when working with functionalized heterocyclic substrates like 1,3-Dimethylindazole-5-boronic acid. This guide provides an objective comparison of various palladium catalyst systems for the coupling of indazole derivatives, supported by experimental data, to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

While direct comparative studies exclusively on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally analogous indazole halides and other nitrogen-rich heterocycles. The data below is synthesized from studies on the coupling of chloroindazoles and bromoindazoles, which serve as excellent models for predicting catalyst performance with indazole-based boronic acids.

The development of specialized ligands and pre-catalysts has significantly improved outcomes for coupling reactions involving potentially inhibitory N-H groups found in many heterocycles.[1] Buchwald-type phosphine ligands, such as SPhos and XPhos, have shown particular efficacy.[1] Second-generation precatalysts that are air- and moisture-stable have further streamlined these reactions, allowing for rapid formation of the active catalytic species under mild conditions.[1][2]

The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with relevant indazole substrates.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos3-ChloroindazoleK₃PO₄Dioxane/H₂O1001556[1]
Pd(OAc)₂ / XPhos3-ChloroindazoleK₃PO₄Dioxane/H₂O1001545[1]
P2 Precatalyst 3-Chloroindazole K₃PO₄ Dioxane/H₂O 100 15 80 [1]
Pd(PPh₃)₄5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME801865[3]
Pd(dppf)Cl₂ 5-Bromo-1-ethyl-1H-indazole K₂CO₃ DME 80 3 98 [3]
P1 Precatalyst3-Chloro-1H-indazoleK₃PO₄Dioxane/H₂O605-895[1]

Key Observations:

  • Buchwald Precatalysts (P1, P2): Second-generation Buchwald precatalysts (like P1 and P2, which incorporate ligands such as XPhos) demonstrate superior performance for coupling nitrogen-rich heterocycles like indazoles, providing the highest yields even with challenging chloro-substrates.[1]

  • Pd(dppf)Cl₂: This catalyst is highly effective, especially for substrates containing heteroatoms. It can significantly outperform traditional catalysts like Pd(PPh₃)₄ in both reaction time and yield.[3]

  • Ligand Choice: The selection of the phosphine ligand is critical. SPhos and XPhos, when paired with a palladium source like Pd₂(dba)₃, show significantly better results than older generations of ligands, though not as effective as the integrated precatalysts.[1]

  • Traditional Catalysts (Pd(PPh₃)₄): While still functional, Pd(PPh₃)₄ often requires longer reaction times and may result in lower yields for complex heterocyclic substrates compared to more modern catalyst systems.[3]

Experimental Workflow and Reaction Mechanism

The general workflow for a Suzuki-Miyaura cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere. The process is followed by heating and monitoring until completion, then purification of the final product. The underlying catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification p1 Combine Aryl Halide, This compound, and Base in Reaction Vessel p2 Add Degassed Solvent p1->p2 p3 Add Palladium Catalyst/Ligand p2->p3 r1 Heat Reaction Mixture (e.g., 60-100 °C) p3->r1 r2 Monitor Reaction Progress (TLC, GC, or LC-MS) r1->r2 w1 Cool to Room Temperature r2->w1 w2 Aqueous Workup (Dilute, Wash with Water/Brine) w1->w2 w3 Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Chromatography w4->w5 Catalytic_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂ / Base) trans_complex->pd0 Reductive Elimination (- Ar-Ar')

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable analysis of 1,3-Dimethylindazole-5-boronic acid is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the validation of this key building block, supported by experimental data from analogous compounds. It delves into the nuances of various techniques, offering detailed protocols and performance characteristics to aid in the selection and implementation of the most suitable method for your specific needs.

Comparison of Analytical Techniques

The analysis of boronic acids, including this compound, presents unique challenges due to their propensity for dehydration to form cyclic boroxine trimers and their interactions with diols. The selection of an analytical method hinges on the specific requirements of the analysis, such as quantitation, impurity profiling, or structural confirmation.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC/UPLC-MS Separation based on polarity and mass-to-charge ratio.Purity assessment, impurity profiling, quantification.High resolution, sensitivity, and specificity. Can be used for a broad range of boronic acids without derivatization.Potential for on-column degradation or formation of adducts. Method development can be complex to minimize boroxine formation.
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity and structural elucidation capabilities.Requires derivatization for non-volatile boronic acids. The derivatization step can introduce variability.
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the boron-11 nucleus.Structural confirmation, studying reaction kinetics and binding.Provides direct information about the boron environment. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires higher concentrations.
Non-Aqueous Capillary Electrophoresis (NACE) Separation in a non-aqueous electrolyte based on electrophoretic mobility.Potency determination and analysis of residual boronic acid in esters.Can analyze boronic esters and their corresponding acids without hydrolysis. Fast run times.May have limitations in separating complex mixtures compared to HPLC.

Data Presentation: Performance Characteristics of Validated Methods

The following tables summarize typical performance characteristics for the analysis of boronic acids based on published data for similar compounds. These serve as a benchmark for the validation of a method for this compound.

Table 1: HPLC/UPLC-MS Method Performance

Validation ParameterTypical PerformanceReference
Linearity (R²) > 0.99
Accuracy (% Recovery) 97.1 - 105.7%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL

Table 2: GC-MS Method Performance (with derivatization)

Validation ParameterTypical PerformanceReference
Linearity (R²) > 0.99
Accuracy (% Recovery) 93.70 - 108.63%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) Analyte dependent, typically in the pg range.
Limit of Quantitation (LOQ) Analyte dependent, typically in the pg-ng range.

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical results. The following are example protocols for common analytical techniques, which should be optimized for this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the quantification and impurity profiling of this compound.

Instrumentation:

  • HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry in selected ion monitoring (SIM) or full scan mode.

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is designed for the analysis of volatile impurities or after derivatization of the boronic acid.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization (Silylation):

  • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min.

  • Ionization Mode: Electron Ionization (EI).

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used for structural confirmation and to study the chemical environment of the boron atom.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Procedure:

  • Acquire a ¹¹B NMR spectrum to observe the characteristic signal for the boronic acid group. The chemical shift will be indicative of its hybridization state (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate).

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation according to ICH Q2(R2) guidelines.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Procedure's Intended Purpose Select_Method Select Analytical Technology and Initial Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Develop_Protocol->Linearity Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision (Repeatability, Intermediate Precision) Develop_Protocol->Precision Range Range Develop_Protocol->Range LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Analyze_Data Analyze Data and Compare with Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data Range->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Lifecycle_Management Implement for Routine Use and Lifecycle Management Validation_Report->Lifecycle_Management

Caption: Workflow for analytical method validation.

Signaling Pathway of Boronic Acid Analysis Challenges

The diagram below outlines the challenges associated with boronic acid analysis, particularly the formation of boroxines, and the analytical strategies to mitigate these issues.

A Comparative Review of Substituted Indazole Boronic Acids in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Substituted indazole boronic acids and their derivatives are pivotal building blocks in modern medicinal chemistry and organic synthesis. Their utility primarily stems from their role as key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This guide provides a comparative overview of the applications of substituted indazole boronic acids, with a focus on their use in the synthesis of biologically active compounds, particularly kinase inhibitors. It is intended for researchers, scientists, and drug development professionals.

Performance in Medicinal Chemistry: Kinase Inhibition

Indazole-containing compounds have emerged as a significant class of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer and other diseases. The synthesis of these inhibitors often relies on the use of substituted indazole boronic acids or their precursors in Suzuki-Miyaura coupling reactions to introduce diverse aryl and heteroaryl moieties. The following tables summarize the in vitro inhibitory activities (IC50 values) of several indazole derivatives against various protein kinases.

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell LineReference
AxitinibVEGFR10.1 - 1.2Endothelial Cells[2]
VEGFR20.2Endothelial Cells[2]
VEGFR30.1 - 0.3Endothelial Cells[2]
PDGFRβ1.6Endothelial Cells[2]
c-Kit1.7Endothelial Cells[2]
PazopanibVEGFR110Cell-free[2]
VEGFR230Cell-free[2]
VEGFR347Cell-free[2]
PDGFRα71Not Specified[2]
PDGFRβ84Cell-free[2]
c-Kit74 - 140Cell-free[2]
Entrectinib (127)ALK12Enzyme Assay
Compound 2f -0.23 - 1.15 (µM)Various Cancer Cell Lines
Compound C05 PLK4< 0.1Enzyme Assay[3]
-0.948 (µM)IMR-32[3]
-0.979 (µM)MCF-7[3]
-1.679 (µM)H460[3]
Compound 21 Haspin78Enzyme Assay[4]
Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives
Compound IDK562 (IC50, µM)A549 (IC50, µM)PC-3 (IC50, µM)Hep-G2 (IC50, µM)HEK-293 (IC50, µM)
5k ---3.3212.17
6o 5.15---33.2

Performance in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl-aryl compounds. Substituted indazole boronic acids (or their corresponding halides) are common coupling partners in these reactions. The efficiency of the coupling can be influenced by various factors, including the choice of catalyst, base, solvent, and the nature of the substituents on the indazole and boronic acid.

Table 3: Suzuki-Miyaura Coupling of Substituted Indazoles with Aryl Boronic Acids
Indazole SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
3-chloroindazole5-indole boronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2O95
7-bromo-4-(p-toluenesulfonamido)-1H-indazole4-methoxyphenyl boronic acidPdCl2(dppf)Cs2CO3Dioxane/H2O85[5]
7-bromo-4-(p-toluenesulfonamido)-1H-indazole2-thienyl boronic acidPdCl2(dppf)Cs2CO3Dioxane/H2O80[5]
7-bromo-4-(4-nitrobenzenesulfonamido)-1H-indazole4-methoxyphenyl boronic acidPdCl2(dppf)Cs2CO3Dioxane/H2O71[5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEHigh[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Substituted Indazoles

This protocol is a representative example for the synthesis of C7-arylated 4-substituted 1H-indazoles.[5]

Materials:

  • 7-Bromo-4-substituted-1H-indazole (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a sealed tube, add the 7-bromo-4-substituted-1H-indazole, aryl boronic acid, PdCl2(dppf), and Cs2CO3.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for the appropriate time (typically monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-arylated indazole derivative.

General Procedure for the Synthesis of 2,3-Diphenyl-2H-indazole Derivatives via Palladium-Catalyzed Arylation

This protocol describes a method for the synthesis of 2,3-diphenyl-2H-indazole derivatives.

Materials:

  • 2-Phenyl-2H-indazole derivative (1.0 equiv)

  • Aryl iodide or aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Triphenylphosphine (PPh3) (10 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the 2-phenyl-2H-indazole derivative in anhydrous DMF.

  • Add the aryl iodide or bromide, Pd(OAc)2, PPh3, and K2CO3 to the solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 2,3-diphenyl-2H-indazole derivative.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical experimental workflow for their synthesis.

ASK1_p38_JNK_Pathway Stress Stress Stimuli (e.g., ROS, TNF-α) ASK1 ASK1 (Apoptosis Signal-regulating Kinase 1) Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation) p38->Cellular_Responses JNK->Cellular_Responses Indazole_Inhibitor Indazole-based ASK1 Inhibitor Indazole_Inhibitor->ASK1 Inhibits

Caption: The ASK1-p38/JNK signaling pathway is activated by stress and can be targeted by indazole-based inhibitors.

Suzuki_Coupling_Workflow Start Start Materials: Substituted Indazole Halide & Aryl Boronic Acid Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Substituted Indazole Derivative Purification->Product

Caption: A typical experimental workflow for the synthesis of substituted indazole derivatives via Suzuki-Miyaura coupling.

References

advantages of using 1,3-Dimethylindazole-5-boronic acid over similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. Among the myriad of available reagents, 1,3-Dimethylindazole-5-boronic acid has emerged as a particularly advantageous scaffold. This guide provides a comprehensive comparison of this compound with similar building blocks, supported by experimental data, to elucidate its distinct benefits in cross-coupling reactions and its impact on the properties of resulting compounds.

Executive Summary

This compound offers a unique combination of stability, reactivity, and desirable physicochemical properties imparted by its dimethylated indazole core. The methylation at the N-1 and C-3 positions provides distinct advantages over unsubstituted or mono-methylated indazole boronic acids and other common heterocyclic building blocks. Key benefits include the prevention of N-H related side reactions, enhanced solubility, and favorable electronic and steric profiles that can lead to higher yields and cleaner reaction profiles in Suzuki-Miyaura cross-coupling reactions. These attributes make it a preferred building block in the synthesis of complex molecules, including potent kinase inhibitors like Axitinib.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. The performance of a boronic acid in this reaction is a critical determinant of its utility. Below is a comparative summary of reported yields for various indazole-based boronic acids in Suzuki-Miyaura reactions. It is important to note that these reactions were conducted under varying conditions as reported in the literature and are presented here for illustrative comparison.

Boronic Acid Building BlockCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
This compound 2-vinylpyridine (in Axitinib synthesis)Pd(OAc)₂ / XantphosN-ethyl-N,N-diisopropylamine1-methyl-pyrrolidin-2-one70.68%[1]
1-Ethyl-5-bromoindazole (as halide)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh Yield[2]
Unprotected 3-chloroindazole5-indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O56%[3]
Unprotected 7-bromo-4-sulfonamido-indazole (as halide)4-methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂OModerate to Good[4]
N-Boc-5-bromoindazole (as halide)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneGood Yields[2]

Key Advantages of the 1,3-Dimethylindazole Moiety

The superiority of this compound can be attributed to several key factors stemming from its unique substitution pattern.

Elimination of N-H Related Side Reactions and Catalyst Inhibition

Unprotected N-H groups in heterocyclic compounds, such as 1H-indazole, can significantly complicate cross-coupling reactions. The acidic proton can lead to deactivation of the palladium catalyst through the formation of unreactive palladium-azolyl complexes.[3] Furthermore, the N-H group can compete for reaction sites, leading to undesired N-arylation products. By methylating the N-1 position, this compound circumvents these issues, resulting in cleaner reactions and potentially higher yields of the desired C-C coupled product.[2]

Enhanced Solubility and Favorable Physicochemical Properties

The introduction of two methyl groups can significantly alter the physicochemical properties of the indazole core. Generally, methylation increases lipophilicity and can improve solubility in organic solvents commonly used in cross-coupling reactions. This enhanced solubility can lead to more homogeneous reaction mixtures and improved reaction kinetics. In the context of drug discovery, the dimethylindazole moiety can contribute to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile of the final compound.

Modulated Electronic and Steric Effects

The electronic nature of the indazole ring is influenced by the position of the nitrogen atoms and any substituents. The N-1 methylation in this compound can subtly alter the electron density of the aromatic system, which in turn can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While electron-donating groups on boronic acids generally enhance the reaction rate, the overall effect is a complex interplay of electronics and sterics.[5] The C-3 methyl group can also exert a steric influence that may favor certain conformations and reaction pathways, potentially leading to higher selectivity.

Case Study: Synthesis of Axitinib

A prime example showcasing the utility of a dimethylated indazole scaffold is in the synthesis of Axitinib, a potent VEGFR inhibitor used in cancer therapy.[6][7][8] Although the direct precursor in some reported syntheses is 6-iodo-1,3-dimethyl-1H-indazole, the analogous boronic acid represents a key building block for similar structures. The dimethylated indazole core is a crucial pharmacophore, and its synthesis highlights the importance of having a pre-functionalized and protected heterocyclic building block to ensure a streamlined and efficient synthetic route.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives, based on procedures described in the literature.

General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole

This protocol is adapted from a procedure for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[2]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1.0 equiv)

  • N-Boc-2-pyrroleboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethoxyethane (DME), degassed

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add degassed dimethoxyethane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of an Unprotected Chloroindazole

This protocol is based on a procedure for the coupling of 3-chloroindazole with 5-indole boronic acid.[3]

Materials:

  • 3-Chloroindazole (1.0 equiv)

  • 5-Indole boronic acid (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane and Water (4:1 mixture), degassed

Procedure:

  • In a reaction tube, combine 3-chloroindazole, 5-indole boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed dioxane/water mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 15 hours.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by chromatography.

Visualizing the Synthetic Advantage

The strategic advantage of using a pre-methylated indazole boronic acid can be visualized in the context of a typical cross-coupling workflow.

G Workflow Comparison: Unprotected vs. N-Methylated Indazole cluster_0 Unprotected Indazole Pathway cluster_1 1,3-Dimethylindazole Pathway unprotected_start 1H-Indazole-5-boronic acid unprotected_coupling Suzuki-Miyaura Coupling unprotected_start->unprotected_coupling unprotected_mixture Mixture of C-coupled product and N-arylated byproduct unprotected_coupling->unprotected_mixture unprotected_separation Chromatographic Separation unprotected_mixture->unprotected_separation unprotected_product Desired C-coupled Product unprotected_separation->unprotected_product dimethyl_start This compound dimethyl_coupling Suzuki-Miyaura Coupling dimethyl_start->dimethyl_coupling dimethyl_product Desired C-coupled Product (High Yield) dimethyl_coupling->dimethyl_product

Caption: Comparative synthetic workflows for unprotected versus N-methylated indazole boronic acids.

The diagram above illustrates the streamlined synthesis afforded by this compound. The N-1 methylation obviates the need for a potentially challenging separation of N-arylated byproducts, leading to a more efficient and atom-economical process.

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of the boronic acid.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents a compelling choice for researchers and drug development professionals engaged in the synthesis of complex molecules. Its inherent advantages—namely the elimination of N-H reactivity, enhanced solubility, and favorable electronic properties—translate into more efficient, higher-yielding, and cleaner cross-coupling reactions. While the optimal choice of building block will always be context-dependent, the evidence suggests that for many applications, particularly in medicinal chemistry, this compound offers a strategic advantage over its unprotected and mono-methylated counterparts, streamlining synthetic routes and facilitating the generation of novel chemical entities.

References

Safety Operating Guide

Safe Disposal of 1,3-Dimethylindazole-5-boronic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,3-Dimethylindazole-5-boronic acid, a compound often used in organic synthesis. Adherence to these protocols is essential for maintaining a compliant and safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. Boronic acids, including this compound, are typically classified as irritants.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or eyeglasses with side-shields.To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[1]To prevent inhalation of irritating dust.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Avoid generating dust during handling and disposal.[2][3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through collection for hazardous waste disposal. In-lab neutralization of small quantities may be permissible if allowed by institutional and local regulations, but collection remains the preferred and safest route.

1. Waste Collection and Labeling:

  • Place all solid waste of this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into a designated, sealable, and clearly labeled hazardous waste container.[1][2]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[5][6]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office and local regulations.[2]

2. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Keep the container away from incompatible materials, such as strong oxidizing agents.[1][3]

3. Arrange for Professional Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Disposal of chemical waste is regulated by federal, state, and local laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] Professional hazardous waste disposal services ensure compliance with these regulations.

4. Documentation:

  • Maintain accurate records of the disposed chemical, including the quantity and date of disposal, as required by your institution's protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_disposal Disposal Procedure start Start: Have this compound waste for disposal wear_ppe Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat start->wear_ppe is_spill Is it a spill? wear_ppe->is_spill evacuate Evacuate and ventilate area is_spill->evacuate Yes collect_waste Collect waste in a labeled, sealed hazardous waste container is_spill->collect_waste No contain_spill Sweep up solid material evacuate->contain_spill decontaminate Decontaminate spill area contain_spill->decontaminate decontaminate->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Contact EHS for professional disposal store_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3-Dimethylindazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dimethylindazole-5-boronic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining compliance with safety regulations.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE based on general safety protocols for boronic acids.

PPE CategoryRecommended EquipmentStandard
Eye Protection Chemical safety goggles or safety glasses with side shields.EN166 or equivalent
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or when working in poorly ventilated areas.[1][2]EN 149 or equivalent

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[3][4]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]

    • Before beginning work, inspect all PPE for integrity.

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Prevent the formation of dust.[2][5] If the compound is in solid form, handle it carefully to avoid creating airborne particles.

    • Wash hands thoroughly with soap and water after handling.[2]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

  • Storage :

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

    • Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection :

    • Segregate waste containing boronic acid from other laboratory waste streams.[3][6]

    • Solid Waste : Collect unused solid this compound and contaminated materials (e.g., weighing paper, gloves, and paper towels) in a designated, sealable, and clearly labeled hazardous waste container.[3]

    • Liquid Waste : Collect solutions of this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3] Aqueous waste should be collected separately from organic solvent waste.[6]

  • Container Management :

    • Ensure all waste containers are compatible with the chemical and are kept tightly sealed to prevent spills or vapor release.[6][7]

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name.

  • Disposal Procedure :

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

    • Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[3]

  • Decontamination of Empty Containers :

    • Empty containers must be decontaminated before disposal.

    • Rinse the empty container three times with a suitable solvent in a chemical fume hood.[3]

    • The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on institutional guidelines.[3]

    • After thorough rinsing and air-drying in a well-ventilated area, deface the original label, and dispose of the clean container according to your institution's recycling or disposal protocols.[3]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_safety_equip Verify Eyewash/Shower Access prep_hood->prep_safety_equip handle_chemical Handle this compound prep_safety_equip->handle_chemical avoid_dust Avoid Dust Formation handle_chemical->avoid_dust no_contact Prevent Skin/Eye Contact handle_chemical->no_contact segregate_waste Segregate Hazardous Waste handle_chemical->segregate_waste decontaminate Decontaminate Work Area handle_chemical->decontaminate collect_solid Collect Solid Waste in Labeled Container segregate_waste->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate_waste->collect_liquid dispose_via_ehs Dispose through EHS/Licensed Contractor collect_solid->dispose_via_ehs collect_liquid->dispose_via_ehs wash_hands Wash Hands Thoroughly decontaminate->wash_hands store_properly Store Chemical Properly wash_hands->store_properly

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.